Product packaging for Brigatinib-13C6(Cat. No.:)

Brigatinib-13C6

Cat. No.: B15142813
M. Wt: 590.0 g/mol
InChI Key: AILRADAXUVEEIR-DZPMIYJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brigatinib-13C6 is a stable isotope-labeled analog of Brigatinib, a potent, selective, and orally active tyrosine kinase inhibitor (TKI). The incorporation of six 13C atoms makes it an ideal internal standard for the quantitative analysis of Brigatinib in complex biological matrices using LC-MS or GC-MS, ensuring accurate and reliable pharmacokinetic and metabolism data. Brigatinib, the parent compound, is a next-generation anaplastic lymphoma kinase (ALK) inhibitor designed to overcome resistance to earlier-generation therapies . Its primary research application is in the study of ALK-positive non-small cell lung cancer (NSCLC), where it inhibits ALK phosphorylation and blocks downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, leading to reduced proliferation and increased apoptosis of cancer cells . Brigatinib demonstrates high potency against a broad spectrum of ALK resistance mutations, including G1202R and L1196M, which are commonly associated with resistance to other ALK inhibitors like crizotinib, ceritinib, and alectinib . Beyond ALK, it also shows activity against other kinases, including ROS1 and EGFR , making it a valuable tool for investigating multiple oncogenic drivers and combination therapies. This product, this compound, is offered for research purposes only. It is strictly for use in laboratory settings and is not intended for the diagnosis, treatment, or prevention of disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39ClN7O2P B15142813 Brigatinib-13C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39ClN7O2P

Molecular Weight

590.0 g/mol

IUPAC Name

5-chloro-4-N-(6-dimethylphosphoryl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i5+1,6+1,7+1,8+1,25+1,27+1

InChI Key

AILRADAXUVEEIR-DZPMIYJZSA-N

Isomeric SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)N[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5P(=O)(C)C)Cl)OC

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Brigatinib-13C6, a stable isotope-labeled internal standard of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. This document is intended to support researchers and scientists in drug metabolism, pharmacokinetic (PK), and bioanalytical studies where a reliable internal standard is crucial for accurate quantification of the parent drug.

Introduction to Brigatinib

Brigatinib (marketed as Alunbrig®) is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to crizotinib.[1][2] Its mechanism of action involves the inhibition of ALK phosphorylation and downstream signaling pathways, which are critical for cell proliferation and survival in ALK-driven cancers.[3][4] Brigatinib is also known to inhibit ROS1, insulin-like growth factor 1 receptor (IGF-1R), and various EGFR mutations.[3][4][5]

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. These standards exhibit nearly identical physicochemical properties to the analyte of interest but have a distinct mass, allowing for precise and accurate quantification by correcting for matrix effects and variability in sample processing.

Synthesis of this compound

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be conceptualized based on the known synthesis of Brigatinib and general principles of isotopic labeling. The synthesis of unlabeled Brigatinib has been described in the literature, and a key feature is the phosphine oxide moiety which contributes to its potency and favorable pharmacokinetic properties.[1]

The synthesis of isotopically labeled compounds often involves the introduction of a labeled precursor at a convergent point in the overall synthetic scheme to maximize the incorporation of the stable isotope. In the case of this compound, it is likely that a key intermediate containing a six-carbon fragment is synthesized using a commercially available 13C6-labeled starting material.

A potential, though not definitively published, approach for the synthesis of this compound would likely mirror the established synthesis of Brigatinib, with the modification of using a 13C6-labeled aniline or a related precursor in one of the key coupling steps.

Experimental Workflow for a Plausible Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on known synthetic strategies for similar compounds.

G cluster_0 Synthesis of 13C6-labeled Precursor cluster_1 Final Assembly and Purification Start Commercially Available 13C6-labeled Starting Material Step1 Multi-step Synthesis Start->Step1 Precursor Key 13C6-labeled Intermediate Step1->Precursor Coupling Coupling with Unlabeled Brigatinib Fragment Precursor->Coupling Brigatinib_13C6_crude Crude this compound Coupling->Brigatinib_13C6_crude Purification Purification (e.g., HPLC) Brigatinib_13C6_crude->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

The comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment, ensuring its suitability as an internal standard.

Quantitative Data

The following table summarizes the key quantitative specifications for this compound, as sourced from commercial suppliers of stable isotope-labeled standards.

ParameterSpecificationReference
Molecular FormulaC₂₃¹³C₆H₃₉ClN₇O₂P[6]
Molecular Weight590.06 g/mol [6]
Minimum Purity≥ 95.00%[6]
Minimum Isotopic Enrichment99% ¹³C[6]
Experimental Protocols for Characterization

Detailed analytical methods are employed to verify the quality of this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the chemical purity of the final compound.

  • Methodology: A validated reverse-phase HPLC (RP-HPLC) method would be utilized. While a specific method for this compound is not published, a reported method for unlabeled Brigatinib can be adapted.[7][8]

    • Column: C18 column.

    • Mobile Phase: A gradient of methanol and water is a common mobile phase for Brigatinib analysis.[7]

    • Detection: UV detection at a wavelength of approximately 283 nm is suitable for Brigatinib.[7][8]

    • Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and isotopic enrichment.

  • Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Brigatinib.

    • Analysis: The mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the ¹³C₆-labeled compound. The isotopic distribution pattern will confirm the number of ¹³C atoms and the isotopic enrichment.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and the position of the ¹³C labels.

  • Methodology: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation.

    • ¹H NMR: The proton NMR spectrum of this compound will be similar to that of unlabeled Brigatinib. However, protons attached to or near the ¹³C-labeled carbons will exhibit characteristic coupling (J-coupling), leading to splitting of the signals, which confirms the location of the labels.

    • ¹³C NMR: The carbon-13 NMR spectrum will show significantly enhanced signals for the six ¹³C-labeled carbon atoms, providing direct evidence of their incorporation into the molecule. The chemical shifts of these carbons will confirm their positions within the Brigatinib structure.

Mechanism of Action and Signaling Pathways

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and the activation of its downstream signaling proteins.[4] This blockade disrupts key cellular processes that promote tumor growth and survival.

ALK Signaling Pathway Inhibition by Brigatinib

The following diagram illustrates the primary signaling pathway targeted by Brigatinib.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_downstream Downstream Signaling Cascades cluster_2 Nucleus cluster_3 Cellular Response ALK ALK Receptor Tyrosine Kinase P P ALK->P Autophosphorylation Brigatinib Brigatinib Brigatinib->P Inhibition STAT3 STAT3 P->STAT3 Activation AKT AKT P->AKT Activation ERK ERK1/2 P->ERK Activation Transcription Gene Transcription STAT3->Transcription AKT->Transcription ERK->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Survival Increased Apoptosis Transcription->Survival

Caption: Brigatinib inhibits ALK autophosphorylation and downstream signaling.

This inhibition of downstream effectors such as STAT3, AKT, and ERK1/2 ultimately leads to a reduction in cell proliferation and an increase in apoptosis in ALK-dependent cancer cells.[4]

Conclusion

This compound is an indispensable tool for the accurate quantification of Brigatinib in complex biological matrices. This technical guide has outlined the probable synthetic strategies, detailed characterization methodologies, and provided a visual representation of the mechanism of action. The use of well-characterized this compound as an internal standard will undoubtedly enhance the reliability and precision of pharmacokinetic and other quantitative studies, thereby supporting the continued development and clinical application of Brigatinib.

References

Isotopic Labeling of Brigatinib with Carbon-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Brigatinib with six Carbon-13 atoms (Brigatinib-¹³C₆). It is intended for researchers, scientists, and drug development professionals who are utilizing isotopically labeled compounds in preclinical and clinical studies. This document outlines a probable synthetic protocol, analytical characterization methods, and key applications of Brigatinib-¹³C₆, with a focus on its role in pharmacokinetic and metabolic studies.

Introduction to Brigatinib and Isotopic Labeling

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) mutations.[1] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Stable isotopes like Carbon-13 (¹³C) are non-radioactive and can be used to trace the metabolic fate of a drug, quantify its concentration in biological matrices with high precision, and serve as an internal standard in bioanalytical assays.[3][4]

Brigatinib-¹³C₆ is a stable isotope-labeled version of Brigatinib, where six carbon atoms in the molecule have been replaced with ¹³C. This specific labeling pattern provides a significant mass shift, facilitating its distinction from the unlabeled drug in mass spectrometry-based analyses. A commercially available form of [¹³C₆]-Brigatinib has a molecular formula of C₂₃¹³C₆H₃₉ClN₇O₂P and a minimum isotopic enrichment of 99% ¹³C.[5]

Synthesis of Brigatinib-¹³C₆

While the precise, proprietary synthesis protocol for commercially available Brigatinib-¹³C₆ is not publicly disclosed, a likely synthetic route can be inferred from the known synthesis of unlabeled Brigatinib and general isotopic labeling methodologies. The synthesis of unlabeled Brigatinib is detailed in patent literature, such as WO2016065028 (A1), and typically involves the sequential reaction of key intermediates.[6]

A plausible approach for the synthesis of Brigatinib-¹³C₆ would involve the introduction of the ¹³C atoms via a labeled precursor. One such strategy is the deconstruction-reconstruction of the pyrimidine ring, a core component of the Brigatinib structure.[3][4]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Brigatinib-¹³C₆.

G cluster_synthesis Proposed Synthesis of Brigatinib-¹³C₆ A Labeled Precursor (e.g., ¹³C-labeled pyrimidine derivative) D Coupling Reaction 1 A->D B Intermediate 1 (2-(dimethylphosphoryl)aniline) B->D C Intermediate 2 (2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline) E Coupling Reaction 2 C->E D->E F Brigatinib-¹³C₆ (Crude) E->F G Purification (e.g., Chromatography) F->G H Brigatinib-¹³C₆ (Pure) G->H

Caption: Proposed synthetic workflow for Brigatinib-¹³C₆.

Detailed Experimental Protocol (Hypothetical)

This hypothetical protocol is based on known pyrimidine chemistry and the synthesis of unlabeled Brigatinib.

Step 1: Synthesis of a ¹³C-labeled 2,4,5-trichloropyrimidine. This would likely start from a commercially available ¹³C-labeled precursor, which is then elaborated into the functionalized pyrimidine ring.

Step 2: First Coupling Reaction. The ¹³C-labeled 2,4,5-trichloropyrimidine is reacted with (2-aminophenyl)dimethyl-phosphine-oxide in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent like DMF at an elevated temperature to yield the first key intermediate.

Step 3: Second Coupling Reaction. The product from Step 2 is then reacted with 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline under acidic conditions to form the crude Brigatinib-¹³C₆.

Step 4: Purification. The crude product is purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield the final, highly pure Brigatinib-¹³C₆.

Analytical Characterization

The successful synthesis and purity of Brigatinib-¹³C₆ would be confirmed using a combination of analytical techniques.

Analytical Technique Purpose Expected Results
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of Brigatinib-¹³C₆ (590.06 g/mol ). The isotopic distribution will confirm the presence of six ¹³C atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and determination of labeling positions.¹H and ¹³C NMR spectra will show characteristic shifts for the Brigatinib structure. The ¹³C spectrum will have enhanced signals for the labeled positions.
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.A single major peak indicating high purity (typically >95%).

Applications of Brigatinib-¹³C₆

The primary application of Brigatinib-¹³C₆ is in pharmacokinetic and metabolism studies, where it serves as an invaluable tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Pharmacokinetic Studies

In a typical pharmacokinetic study, a single dose of radiolabeled Brigatinib is administered to subjects, and the concentration of the drug and its metabolites are measured in plasma, urine, and feces over time.[7] Brigatinib-¹³C₆ can be used in conjunction with unlabeled Brigatinib in "cassette" dosing studies or as an internal standard for the highly accurate quantification of unlabeled Brigatinib in biological samples using LC-MS/MS.[8]

Pharmacokinetic Parameter Description Relevance of Brigatinib-¹³C₆
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Allows for precise quantification of absorbed drug.
Volume of Distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Helps in understanding the tissue distribution of the drug.
Clearance The rate at which a drug is removed from the body.Essential for determining dosing regimens.
Elimination Half-life The time required for the concentration of the drug in the body to be reduced by one-half.Informs dosing frequency.

Brigatinib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[9] Following oral administration, the majority of the drug is excreted in the feces (65%) and a smaller portion in the urine (25%), with a significant amount of the excreted drug being unchanged Brigatinib.[7]

Metabolite Identification

The use of ¹³C-labeled Brigatinib aids in the identification of metabolites. In mass spectrometry, drug-related material will exhibit a characteristic isotopic pattern, making it easier to distinguish metabolites from endogenous matrix components. The primary metabolite of Brigatinib is AP26123, the N-demethylated form.[1]

Internal Standard in Bioanalytical Methods

Brigatinib-¹³C₆ is an ideal internal standard for the quantification of Brigatinib in biological matrices by LC-MS/MS. Because it has the same chemical properties as the unlabeled drug, it co-elutes during chromatography and experiences similar matrix effects during ionization. The mass difference allows for its separate detection by the mass spectrometer, leading to highly accurate and precise quantification.

Signaling Pathway of Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and the activation of its downstream signaling pathways, which are crucial for the proliferation and survival of cancer cells.[10] It is also active against various ALK resistance mutations and other kinases like ROS1 and mutant EGFR.[11][12]

G cluster_pathway Brigatinib Signaling Pathway Inhibition cluster_downstream Downstream Signaling Brigatinib Brigatinib ALK ALK Fusion Protein (e.g., EML4-ALK) Brigatinib->ALK Inhibits EGFR Mutant EGFR Brigatinib->EGFR Inhibits STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 ERK->Proliferation S6->Proliferation

Caption: Inhibition of ALK and EGFR signaling by Brigatinib.

Conclusion

Brigatinib-¹³C₆ is an essential tool for the clinical development and detailed pharmacological characterization of Brigatinib. Its use in pharmacokinetic and metabolic studies provides crucial data for understanding the drug's behavior in the body, which is vital for optimizing dosing regimens and ensuring patient safety. The inferred synthetic pathways and established applications outlined in this guide provide a framework for researchers working with this and other isotopically labeled kinase inhibitors.

References

Technical Guide: Physical and Chemical Properties of Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of Brigatinib-13C6, a stable isotope-labeled derivative of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug development and metabolism studies.

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for the accurate preparation of standards, analytical method development, and interpretation of experimental data.

PropertyValue
Molecular Formula C₂₃¹³C₆H₃₉ClN₇O₂P
Molecular Weight 590.06 g/mol
Minimum Purity ≥ 95.00%
Isotopic Enrichment ≥ 99% ¹³C
Melting Point >203°C (decomposes) (for unlabeled Brigatinib)
Solubility (unlabeled) Soluble in DMSO (1 mg/ml with warming)

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as protocols for evaluating its biological activity.

Synthesis of this compound

The synthesis of this compound is adapted from established methods for the preparation of Brigatinib, incorporating a ¹³C-labeled precursor. A general synthetic scheme is outlined below.

General Procedure:

The synthesis involves a multi-step process culminating in the coupling of key intermediates. To achieve the desired isotopic labeling, a precursor containing the six-carbon ring, such as a ¹³C₆-labeled aniline derivative, is utilized in the synthesis of the aminopyrimidine core. The subsequent reaction steps involve the introduction of the side chains to form the final this compound molecule. A detailed synthetic route is described in the patent literature for unlabeled brigatinib and can be adapted by using the appropriately labeled starting material.[1][2][3]

A representative final step in the synthesis involves the reaction of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine with 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, where one of the aniline precursors would be ¹³C₆-labeled.[1]

Determination of Physical and Chemical Properties

Standardized pharmaceutical testing protocols are employed to determine the physical and chemical properties of this compound.

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid. For pure crystalline solids, this transition is sharp. The procedure follows the guidelines of the United States Pharmacopeia (USP).[4][5][6][7][8]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (typically 1-2°C per minute) when approaching the expected melting point.

  • The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.[4][5][6]

Principle: The equilibrium solubility is the concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is a common and reliable technique for this determination.[9][10][11][12][13]

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, ethanol, aqueous buffers) in a sealed vial.

  • The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • This process is repeated at different pH values for aqueous solubility determination.[9][10][13]

Biological Activity Assays

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding.

Methodology:

  • A reaction mixture is prepared containing the target kinase (e.g., ALK), a europium-labeled anti-tag antibody, and the fluorescent tracer.

  • Serial dilutions of this compound are added to the reaction mixture in a microplate.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by this compound.

  • The IC₅₀ value, the concentration of inhibitor required to achieve 50% inhibition of tracer binding, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15][16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[19][20][21][22][23]

Methodology:

  • Cancer cell lines expressing the target kinases (e.g., ALK-positive NSCLC cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[19][20][22][23]

Signaling Pathways and Mechanism of Action

Brigatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include ALK, ROS1, IGF-1R, and FLT3, as well as certain EGFR mutations.[20] By inhibiting the autophosphorylation of these receptor tyrosine kinases, Brigatinib blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

ALK Signaling Pathway

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC). Brigatinib potently inhibits ALK, thereby blocking downstream signaling cascades.

ALK_Signaling_Pathway Ligand Ligand (for wild-type) ALK ALK Receptor Tyrosine Kinase Ligand->ALK P_ALK Phosphorylated ALK ALK->P_ALK Autophosphorylation Brigatinib This compound Brigatinib->P_ALK Inhibition GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation

ALK Signaling Pathway Inhibition by this compound
ROS1 Signaling Pathway

ROS1 is another receptor tyrosine kinase that can be oncogenically activated by chromosomal rearrangements. Due to the high homology between the kinase domains of ROS1 and ALK, Brigatinib is also a potent inhibitor of ROS1.

ROS1_Signaling_Pathway ROS1_Fusion ROS1 Fusion Protein P_ROS1 Phosphorylated ROS1 ROS1_Fusion->P_ROS1 Constitutive Autophosphorylation Brigatinib This compound Brigatinib->P_ROS1 Inhibition SHP2 SHP2 P_ROS1->SHP2 PI3K_AKT PI3K/AKT/mTOR Pathway P_ROS1->PI3K_AKT JAK_STAT JAK/STAT Pathway P_ROS1->JAK_STAT RAS_MAPK RAS/MEK/ERK Pathway SHP2->RAS_MAPK Nucleus Nucleus RAS_MAPK->Nucleus PI3K_AKT->Nucleus JAK_STAT->Nucleus Cell_Growth Cell Growth and Survival Nucleus->Cell_Growth

ROS1 Signaling Pathway Inhibition by this compound
IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is involved in cell growth and survival. Brigatinib has been shown to inhibit IGF-1R signaling.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R P_IGF1R Phosphorylated IGF-1R IGF1R->P_IGF1R Autophosphorylation Brigatinib This compound Brigatinib->P_IGF1R Inhibition IRS1 IRS1 P_IGF1R->IRS1 GRB2 GRB2/SOS P_IGF1R->GRB2 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus RAS_MAPK RAS/MEK/ERK Pathway GRB2->RAS_MAPK RAS_MAPK->Nucleus Cell_Functions Cell Proliferation, Differentiation, Survival Nucleus->Cell_Functions

IGF-1R Signaling Pathway Inhibition by this compound
EGFR Signaling Pathway

Brigatinib is also an inhibitor of certain mutated forms of the Epidermal Growth Factor Receptor (EGFR), which are key drivers in several cancers.

EGFR_Signaling_Pathway EGF EGF EGFR Mutant EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Brigatinib This compound Brigatinib->P_EGFR Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P_EGFR->PI3K_AKT PLCg PLCγ P_EGFR->PLCg STAT STAT Pathway P_EGFR->STAT Nucleus Nucleus RAS_RAF_MEK_ERK->Nucleus PI3K_AKT->Nucleus PLCg->Nucleus STAT->Nucleus Cancer_Hallmarks Cell Proliferation, Survival, Invasion, Angiogenesis Nucleus->Cancer_Hallmarks

EGFR Signaling Pathway Inhibition by this compound

Conclusion

This compound is an essential tool for advanced research in oncology, particularly for studies involving drug metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. The data and protocols presented in this guide provide a solid foundation for its effective use in a laboratory setting. The detailed understanding of its physical and chemical properties, combined with a clear picture of its mechanism of action, will aid researchers in designing and interpreting experiments aimed at developing more effective cancer therapies.

References

An In-depth Technical Guide on the Biochemical and Biophysical Properties of Brigatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib is a next-generation, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) and its various mutant forms, which are key drivers in certain types of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the biochemical and biophysical properties of brigatinib, with a focus on its mechanism of action, kinase selectivity, and resistance profile. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate a deeper understanding for researchers and drug development professionals. While this guide focuses on brigatinib, it is important to note that Brigatinib-13C6 is the 13C-labeled stable isotope of brigatinib, primarily used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and metabolism studies.[1][2]

Mechanism of Action

Brigatinib is a tyrosine kinase inhibitor that targets the ATP-binding pocket of ALK, thereby blocking its kinase activity. This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[3] Brigatinib has demonstrated potent inhibition of native ALK and a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[4]

The inhibition of ALK by brigatinib leads to the suppression of key downstream signaling pathways, including:

  • STAT3 Pathway: Inhibition of STAT3 phosphorylation.[3]

  • AKT Pathway: Inhibition of AKT phosphorylation.[3]

  • ERK1/2 Pathway: Inhibition of ERK1/2 phosphorylation.[3]

  • S6 Pathway: Inhibition of S6 protein phosphorylation.[3]

By blocking these pathways, brigatinib effectively induces apoptosis in cancer cells driven by ALK fusions.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 SHC1 SHC1 ALK->SHC1 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ROS1 ROS1 IGF1R IGF-1R FLT3 FLT3 EGFR EGFR SOS SOS GRB2->SOS SHC1->GRB2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis S6K S6 mTOR->S6K Survival Cell Survival S6K->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Brigatinib Brigatinib Brigatinib->ALK Inhibits Brigatinib->ROS1 Inhibits Brigatinib->IGF1R Inhibits Brigatinib->FLT3 Inhibits Brigatinib->EGFR Inhibits

Caption: Brigatinib's inhibition of ALK and other receptor tyrosine kinases, and their downstream signaling pathways.

Biochemical and Biophysical Data

Kinase Inhibition Profile

Brigatinib is a potent inhibitor of native ALK and a broad range of ALK mutants. It also exhibits inhibitory activity against other kinases, including ROS1, FLT3, and IGF-1R.[3][4][5]

Target KinaseIC50 (nM) - In Vitro Kinase AssayIC50 (nM) - Cellular Assay
Native ALK 0.6[5]14[5]
Mutant ALK Variants 0.6 - 6.6[5]-
ROS1 <10[4]18[5]
FLT3 <10[4]148-397 (mutant)[5]
FLT3 (D835Y mutant) -148-397[5]
EGFR (L858R mutant) -148-397[5]
IGF-1R -148-397[5]
INSR ->3000[5]
Native EGFR ->3000[5]
Activity Against ALK Resistance Mutations

A key feature of brigatinib is its ability to overcome resistance to first-generation ALK inhibitors. It has demonstrated potent activity against a panel of 17 crizotinib-resistant ALK mutants.[3][6]

ALK MutantBrigatinib IC50 (nM) - Ba/F3 CellsCrizotinib IC50 (nM) - Ba/F3 CellsCeritinib IC50 (nM) - Ba/F3 CellsAlectinib IC50 (nM) - Ba/F3 Cells
Native EML4-ALK 14[4]107[4]37[4]25[4]
G1202R 184[4]>1000>1000>1000
F1174C/V <200[4]---
I1171N <200[4]---
Cellular Activity

In ALK-positive cell lines, brigatinib has shown significantly higher potency in inhibiting ALK compared to crizotinib.[5]

Cell Line TypeBrigatinib IC50 (nM)Crizotinib IC50 (nM)
ALK-rearranged (NPM-ALK or EML4-ALK) 1.5 - 12.0[5]23 - 55[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of brigatinib against a panel of kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare kinase, substrate, and ATP solution C Incubate kinase with Brigatinib A->C B Serially dilute Brigatinib B->C D Initiate reaction by adding substrate and ATP C->D E Allow reaction to proceed at a set temperature and time D->E F Stop reaction E->F G Measure kinase activity (e.g., luminescence, fluorescence) F->G H Calculate IC50 values G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents and Materials: Purified recombinant kinases, appropriate peptide or protein substrates, ATP, kinase assay buffer, multi-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the target kinase is prepared in the assay buffer.

    • Brigatinib is serially diluted to various concentrations.

    • The kinase and brigatinib are pre-incubated in the wells of a microplate.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method.

    • The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

This protocol describes a general method to evaluate the effect of brigatinib on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: ALK-positive and ALK-negative cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of brigatinib.

    • The cells are incubated with the compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or EdU incorporation assay.[7]

    • The absorbance or fluorescence is measured using a plate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Resistance Profile

While brigatinib is effective against many crizotinib-resistant mutations, acquired resistance to brigatinib can still occur. The ALK G1202R mutation has been identified as a potential mechanism of acquired resistance to brigatinib in some cases.[8] However, there are also reports of brigatinib showing activity against the G1202R mutant.[4] The emergence of other genetic alterations, such as mutations in other driver genes (e.g., EGFR, KRAS), may also contribute to resistance.[9]

Conclusion

Brigatinib is a highly potent and selective ALK inhibitor with a favorable biochemical and biophysical profile for the treatment of ALK-positive NSCLC. Its broad activity against numerous ALK resistance mutations provides a significant clinical advantage over earlier-generation inhibitors. A thorough understanding of its mechanism of action, kinase selectivity, and potential resistance mechanisms is crucial for its optimal use in the clinic and for the development of future therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians in the field of oncology drug development.

References

Brigatinib-13C6: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3][4][5] Developed to overcome resistance mechanisms to earlier-generation ALK inhibitors, Brigatinib exhibits a broad inhibitory profile against various ALK mutations.[6][7][8][9] This technical guide provides a comprehensive overview of the mechanism of action of Brigatinib, with a special focus on the role of its stable isotope-labeled counterpart, Brigatinib-13C6, in research and development.

The use of ¹³C-labeled compounds, such as this compound, is instrumental in drug metabolism and pharmacokinetic (DMPK) studies.[10][11][][13] This stable isotope labeling allows for the precise tracking and quantification of the drug and its metabolites in biological systems without altering its pharmacological properties.[11][][13] Therefore, the mechanism of action of this compound is identical to that of unlabeled Brigatinib.

Core Mechanism of Action: Multi-Kinase Inhibition

Brigatinib exerts its therapeutic effects through the potent inhibition of multiple tyrosine kinases, primarily targeting ALK and its various mutant forms.[6][7][8] It also shows significant activity against ROS1, and to a lesser extent, FLT3 and EGFR mutants.[7][8]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Brigatinib is a highly potent inhibitor of ALK, including the wild-type enzyme and a wide range of clinically relevant mutations that confer resistance to other ALK inhibitors.[6][7][8][9] Its inhibitory activity extends to the recalcitrant G1202R mutation, a common mechanism of acquired resistance to second-generation ALK TKIs.[7][8][9]

Inhibition of Other Key Kinases

Beyond ALK, Brigatinib demonstrates inhibitory activity against other oncogenic kinases, which may contribute to its overall anti-cancer efficacy.

Quantitative Kinase and Cellular Inhibition Data

The following tables summarize the in vitro inhibitory activity of Brigatinib against various kinases and cell lines.

Table 1: Brigatinib In Vitro Kinase Inhibitory Activity (IC₅₀)

Kinase TargetIC₅₀ (nM)Reference
ALK (wild-type)0.6[7]
ALK (G1202R)6.6[7]
ROS11.9[6]
FLT32.1[6]
EGFR (L858R)2.1[7]
EGFR (L858R/T790M)29-160[6][8]
IGF-1R38[6]
Insulin Receptor262[6]

Table 2: Brigatinib Cellular Inhibitory Activity (IC₅₀)

Cell LineALK StatusIC₅₀ (nM)Reference
Ba/F3 (Native EML4-ALK)EML4-ALK14[6][9]
Ba/F3 (EML4-ALK G1202R)EML4-ALK G1202R184[6][9]
CLB-BARALK addicted75.27 ± 8.89[14]
CLB-GEALK addicted100.00 ± 17.53[14]
HaCaTALK negative2900[15]

Signaling Pathway Modulation

By inhibiting ALK and other key kinases, Brigatinib effectively blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. The primary pathways affected include STAT3, AKT, and ERK1/2, leading to the dephosphorylation and inactivation of key signaling molecules like S6 ribosomal protein.

Brigatinib_Signaling_Pathway Brigatinib Brigatinib ALK ALK Brigatinib->ALK Inhibits STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 AKT->Proliferation ERK->Proliferation S6->Proliferation

Brigatinib inhibits ALK, blocking downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Brigatinib.

ALK Kinase Enzymatic Activity Assay

This assay quantifies the ability of Brigatinib to inhibit the enzymatic activity of purified ALK protein.

Materials:

  • Recombinant human ALK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Brigatinib (or this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of Brigatinib in DMSO.

  • In a 384-well plate, add 1 µL of the Brigatinib dilution or DMSO (vehicle control).

  • Add 2 µL of ALK enzyme solution to each well.

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Brigatinib concentration.

Kinase_Assay_Workflow start Start prep_brig Prepare Brigatinib Serial Dilutions start->prep_brig add_brig Add Brigatinib/ DMSO to Plate prep_brig->add_brig add_enzyme Add ALK Enzyme add_brig->add_enzyme add_sub_atp Add Substrate & ATP add_enzyme->add_sub_atp incubate Incubate add_sub_atp->incubate detect Detect ADP (e.g., ADP-Glo) incubate->detect analyze Calculate IC50 detect->analyze end End analyze->end

Workflow for an in vitro ALK kinase inhibition assay.
Cellular Proliferation Assay (CCK-8)

This assay measures the effect of Brigatinib on the viability and proliferation of cancer cell lines.

Materials:

  • ALK-positive cancer cell line (e.g., H3122)

  • Complete cell culture medium

  • Brigatinib dissolved in DMSO

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Brigatinib for a specified period (e.g., 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Phosphorylated Proteins

This method is used to detect the phosphorylation status of key proteins in the ALK signaling pathway following treatment with Brigatinib.

Materials:

  • ALK-positive cancer cell line

  • Brigatinib dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-p-S6, anti-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Brigatinib at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Efficacy: Xenograft Models

Brigatinib has demonstrated significant anti-tumor activity in preclinical xenograft models of ALK-positive cancers. Daily oral administration of Brigatinib leads to dose-dependent tumor growth inhibition and, at higher doses, tumor regression.[6] This in vivo efficacy is correlated with sustained inhibition of ALK phosphorylation in the tumor tissue.

Resistance Mechanisms

Despite the potent activity of Brigatinib, acquired resistance can emerge. The most common on-target resistance mechanism is the acquisition of secondary mutations in the ALK kinase domain, with the G1202R mutation being a notable example.[14] Off-target resistance mechanisms can involve the activation of bypass signaling pathways.

Resistance_Mechanisms Brigatinib Brigatinib ALK_Inhibition ALK Inhibition Brigatinib->ALK_Inhibition Tumor_Regression Tumor Regression ALK_Inhibition->Tumor_Regression Acquired_Resistance Acquired Resistance Tumor_Regression->Acquired_Resistance Can lead to On_Target On-Target Resistance (e.g., ALK G1202R mutation) Acquired_Resistance->On_Target Off_Target Off-Target Resistance (Bypass Pathway Activation) Acquired_Resistance->Off_Target

Logical relationship of Brigatinib action and resistance.

The Role of this compound in Drug Development

As previously mentioned, this compound serves as a crucial tool in the drug development process. Its primary applications include:

  • Metabolite Identification: The known mass shift introduced by the ¹³C atoms allows for the unambiguous identification of drug-related metabolites in complex biological matrices using mass spectrometry.[10][11]

  • Pharmacokinetic Studies: Co-administration of a therapeutic dose of unlabeled Brigatinib with a microdose of this compound (the "relative bioavailability" study design) enables the determination of absolute bioavailability without the need for an intravenous formulation.

  • Quantitative Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify Brigatinib concentrations in plasma and other tissues.

Conclusion

Brigatinib is a potent, multi-targeted tyrosine kinase inhibitor with a primary mechanism of action centered on the robust inhibition of ALK and its resistance mutations. Its efficacy is driven by the suppression of key downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The stable isotope-labeled form, this compound, while pharmacologically identical, is an indispensable tool for the comprehensive study of Brigatinib's metabolism and pharmacokinetics, facilitating its clinical development and regulatory approval. This in-depth understanding of Brigatinib's mechanism of action and the technical methodologies for its study are vital for the continued advancement of targeted therapies for ALK-positive cancers.

References

Investigating the Metabolic Fate of Brigatinib: A Technical Guide Utilizing Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions. This technical guide provides an in-depth overview of the methodologies and findings from studies investigating the metabolism of Brigatinib. While this guide focuses on the principles of isotopic labeling for such investigations, it is important to note that publicly available research has predominantly utilized ¹⁴C-labeled Brigatinib for human absorption, distribution, metabolism, and excretion (ADME) studies. The principles and experimental workflows described herein are directly applicable to studies employing other isotopic labels, such as the requested ¹³C₆.

Executive Summary of Brigatinib Metabolism

Brigatinib undergoes moderate metabolism in humans, with unchanged drug being the most abundant circulating component. The primary metabolic pathways identified are N-demethylation and cysteine conjugation. In vitro studies have pinpointed Cytochrome P450 enzymes CYP2C8 and CYP3A4 as the main catalysts for Brigatinib's metabolism[1]. However, clinical studies have demonstrated that CYP3A4 plays a more significant role in vivo[2].

Following a single oral dose of radiolabeled Brigatinib, the majority of the dose is excreted in the feces, with a smaller portion recovered in the urine. Unchanged Brigatinib is the primary component in both fecal and urinary excretions.

Experimental Protocols

This section outlines a representative experimental protocol for a human ADME study of Brigatinib, based on methodologies described in the available literature for ¹⁴C-labeled compounds[1][3][4].

Study Design

A typical study design is an open-label, single-dose study in a small cohort of healthy male subjects (typically 6-8 individuals).

Investigational Product
  • Labeled Compound: [¹⁴C]-Brigatinib. The radiolabel should be positioned at a metabolically stable position within the molecule.

  • Formulation: A single oral dose, typically administered as a solution or suspension, containing a therapeutic dose of non-labeled Brigatinib and a tracer amount of [¹⁴C]-Brigatinib (e.g., 180 mg total dose containing approximately 100 µCi of radioactivity)[3].

Subject Population

Healthy male volunteers are typically recruited. Subjects undergo a comprehensive screening process to ensure normal health status, including normal hepatic and renal function.

Dosing and Sample Collection
  • Dosing: Subjects receive a single oral dose of the [¹⁴C]-Brigatinib formulation following an overnight fast.

  • Sample Collection:

    • Blood/Plasma: Serial blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of total radioactivity and unchanged Brigatinib.

    • Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity levels in the excreta fall below a certain threshold (e.g., >90% of the administered dose is recovered).

Bioanalytical Methods
  • Quantification of Total Radioactivity: Liquid scintillation counting is used to measure the total radioactivity in plasma, urine, and homogenized feces.

  • Quantification of Brigatinib and Metabolites: Plasma, urine, and fecal extracts are analyzed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the concentrations of Brigatinib and its metabolites[2].

  • Metabolite Profiling and Identification: High-performance liquid chromatography (HPLC) with radiochemical detection is used to profile the radioactive components in plasma, urine, and feces. The structural elucidation of metabolites is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Brigatinib Metabolism

The following tables summarize the quantitative data from a human ADME study of Brigatinib following a single 180 mg oral dose of [¹⁴C]-Brigatinib[1][5].

Matrix % of Administered Dose Recovered Primary Component (% of Radioactivity in Matrix)
Feces~65%Unchanged Brigatinib (41%)
Urine~25%Unchanged Brigatinib (86%)
Total Recovery ~90%
Table 1: Mass Balance and Excretion of [¹⁴C]-Brigatinib
Analyte % of Circulating Radioactivity (AUC)
Unchanged Brigatinib91.5%
AP26123 (Primary Metabolite)3.5%
Table 2: Relative Abundance of Brigatinib and its Primary Metabolite in Plasma

Visualizing Experimental and Biological Pathways

Experimental Workflow for a Human ADME Study

The following diagram illustrates the typical workflow for a human ADME study using a radiolabeled compound.

ADME_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase cluster_Analytical Analytical Phase cluster_DataAnalysis Data Analysis & Reporting Radiolabeling Synthesis of ¹⁴C-Brigatinib Formulation Formulation of Oral Dose Radiolabeling->Formulation Dosing Single Oral Dose Administration to Subjects Formulation->Dosing SampleCollection Collection of Blood, Urine, and Feces Dosing->SampleCollection TotalRadioactivity Quantification of Total Radioactivity SampleCollection->TotalRadioactivity LCMS LC-MS/MS Quantification of Brigatinib & Metabolites SampleCollection->LCMS MetaboliteProfiling Metabolite Profiling (HPLC-Radiodetector) SampleCollection->MetaboliteProfiling MassBalance Mass Balance Calculation TotalRadioactivity->MassBalance PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis StructureElucidation Metabolite Structure Elucidation (HRMS, NMR) MetaboliteProfiling->StructureElucidation MetabolicPathways Identification of Metabolic Pathways StructureElucidation->MetabolicPathways Report Final Study Report PK_Analysis->Report MetabolicPathways->Report MassBalance->Report

Figure 1: Experimental workflow for a human ADME study.
Brigatinib and the ALK Signaling Pathway

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways that promote cell proliferation and survival[6].

ALK_Signaling cluster_Pathway ALK Signaling Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 AKT AKT EML4_ALK->AKT ERK ERK1/2 EML4_ALK->ERK Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibition Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation

Figure 2: Inhibition of the ALK signaling pathway by Brigatinib.

Conclusion

The metabolic fate of Brigatinib has been well-characterized through human ADME studies utilizing ¹⁴C-labeled compounds. These studies have provided essential information on its absorption, distribution, metabolism, and excretion, which are critical for its clinical development and use. While the specific use of ¹³C₆-labeled Brigatinib has not been detailed in the available literature, the experimental framework presented here provides a robust foundation for any future metabolic studies using this or other isotopic labels. A thorough understanding of Brigatinib's metabolic profile is indispensable for the researchers, scientists, and drug development professionals working to advance cancer therapeutics.

References

Brigatinib-13C6 for In Vitro Kinase Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Brigatinib-13C6 in in vitro kinase assays. Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1] The isotopically labeled version, this compound, serves as a critical tool for highly specific and sensitive quantification in various research applications, particularly in mass spectrometry-based assays.

Introduction to Brigatinib

Brigatinib is an ATP-competitive inhibitor of ALK, demonstrating high potency against both wild-type ALK and a wide range of clinically relevant ALK resistance mutations.[2][3][4] It also exhibits significant inhibitory activity against ROS1, FLT3, and certain EGFR mutants.[4] Its mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[4]

The use of a stable isotope-labeled internal standard like this compound is invaluable for drug discovery and development. It allows for precise quantification of the unlabeled drug in complex biological matrices, overcoming matrix effects in mass spectrometry and enabling accurate pharmacokinetic and pharmacodynamic studies.[5][6][7]

Quantitative Kinase Inhibition Data

The inhibitory activity of Brigatinib has been extensively characterized across a panel of kinases in both biochemical (enzymatic) and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Enzymatic Assay Data for Brigatinib

Kinase TargetIC50 (nM)
ALK0.6
ROS10.9
FLT32.1
FLT3 (D835Y)1.5
EGFR (L858R)1.5
EGFR (L858R/T790M)29
Native EGFR160
IGF-1R38
INSR262

Data compiled from multiple sources.

Table 2: Cellular Assay Data for Brigatinib

Cell Line TargetIC50 (nM)
EML4-ALK14
ROS118
FLT3148
FLT3 (D835Y)211
EGFR (del E746_A750)114
EGFR (T790M)281
IGF-1R158

Data compiled from multiple sources.

Experimental Protocols for In Vitro Kinase Assays

Several assay formats can be employed to determine the inhibitory activity of compounds like Brigatinib. The choice of assay depends on the specific research question, available equipment, and throughput requirements. Below are detailed methodologies for three commonly used in vitro kinase assays. While this compound is primarily designed for mass spectrometry-based detection, these protocols are foundational for assessing kinase inhibition.

Radiometric Kinase Assay ([γ-33P]ATP Filter Binding Assay)

This is considered the "gold standard" for its direct measurement of phosphate incorporation.

Materials:

  • Kinase of interest (e.g., ALK, ROS1, FLT3)

  • Peptide or protein substrate

  • Brigatinib or this compound (for non-radioactive reference)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl2)

  • P81 phosphocellulose filter paper

  • Phosphoric acid (for washing)

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of Brigatinib in the kinase reaction buffer.

  • In a reaction plate, add the kinase and its specific substrate.

  • Add the diluted Brigatinib or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the Brigatinib concentration to determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay measures the binding of the inhibitor to the kinase's ATP pocket.

Materials:

  • Kinase of interest (tagged, e.g., GST-tagged)

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Brigatinib or this compound

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plate

Methodology: [8]

  • Prepare a 3-fold serial dilution of Brigatinib in Kinase Buffer A.

  • Prepare a mixture of the kinase and the Eu-labeled antibody in Kinase Buffer A.

  • Prepare the Kinase Tracer at the desired concentration in Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the diluted Brigatinib or vehicle control.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot it against the Brigatinib concentration to determine the IC50 value.

HTRF® KinEASE™ TK Assay (TR-FRET)

This assay measures the phosphorylation of a universal biotinylated tyrosine kinase (TK) substrate.

Materials:

  • Kinase of interest (e.g., ALK, ROS1, FLT3)

  • KinEASE™ TK Substrate-biotin

  • HTRF® KinEASE™ STK Antibody-Europium Cryptate

  • Streptavidin-XL665

  • ATP

  • Brigatinib or this compound

  • Enzymatic Buffer and Detection Buffer (provided with the kit)

  • 384-well low-volume plate

Methodology: [9][10][11][12][13]

  • Prepare serial dilutions of Brigatinib in the enzymatic buffer.

  • In a 384-well plate, add 2 µL of the TK Substrate-biotin and 2 µL of the kinase.

  • Add 4 µL of the diluted Brigatinib or vehicle control.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of a premixed solution of Streptavidin-XL665 and TK Antibody-Europium Cryptate in detection buffer (which contains EDTA).

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the HTRF ratio and plot the percentage of inhibition against the Brigatinib concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK, ROS1, and FLT3, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, and growth.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Brigatinib Brigatinib Brigatinib->ALK Inhibits

Caption: ALK Signaling Pathway Inhibition by Brigatinib.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 SHP2 SHP2 ROS1->SHP2 JAK JAK ROS1->JAK PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Brigatinib Brigatinib Brigatinib->ROS1 Inhibits

Caption: ROS1 Signaling Pathway Inhibition by Brigatinib.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Brigatinib Brigatinib Brigatinib->FLT3 Inhibits

Caption: FLT3 Signaling Pathway Inhibition by Brigatinib.

Experimental Workflow for IC50 Determination using LC-MS/MS with this compound

This workflow outlines a mass spectrometry-based approach for quantifying the inhibition of kinase activity, leveraging this compound as an internal standard for the accurate measurement of the unlabeled Brigatinib.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare serial dilutions of unlabeled Brigatinib B Set up kinase reaction (Kinase, Substrate, ATP) A->B C Incubate reaction mixtures B->C D Stop reaction and add This compound (Internal Standard) C->D E Sample cleanup (e.g., SPE or protein precipitation) D->E F LC-MS/MS Analysis E->F G Quantify substrate phosphorylation and Brigatinib concentration F->G H Calculate IC50 G->H

Caption: LC-MS/MS Workflow for Kinase Inhibition Assay.

Conclusion

Brigatinib is a potent and selective kinase inhibitor with significant activity against ALK, ROS1, and other oncogenic kinases. The availability of this compound provides researchers with a valuable tool for conducting highly accurate and quantitative in vitro studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for investigating the mechanism of action of Brigatinib and for the development of novel kinase inhibitors. The integration of stable isotope-labeled standards with modern analytical techniques like mass spectrometry will continue to be a cornerstone of precision in drug discovery and development.

References

Exploring the Off-Target Landscape of Brigatinib: A Technical Guide Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1] Its primary mechanism of action involves the inhibition of ALK and ROS proto-oncogene-1 (ROS1) tyrosine kinases, which are key oncogenic drivers in certain cancers.[2][3] Like many kinase inhibitors that target the highly conserved ATP-binding pocket, Brigatinib exhibits polypharmacology, engaging with numerous other kinases—so-called "off-targets."

Understanding these off-target interactions is critical. They can lead to unforeseen toxicities or, conversely, contribute to the drug's therapeutic efficacy through mechanisms such as overcoming resistance or impacting parallel survival pathways.[4] A recent study, for example, revealed that Brigatinib's superior ability to inhibit cancer cell migration compared to other ALK inhibitors is due to its off-target activity against Microtubule Affinity Regulating Kinase 2 and 3 (MARK2/3).[5][6]

Advanced chemical proteomics, coupled with quantitative mass spectrometry, has become an indispensable tool for elucidating the full target profile of small molecule inhibitors within a complex biological system.[7] This guide provides a technical overview of Brigatinib's known off-target effects and presents a detailed methodology for their discovery and characterization, highlighting the use of a stable isotope-labeled analogue, Brigatinib-13C6, for precise and robust quantification.

Brigatinib's Kinase Selectivity Profile

Brigatinib's potency extends beyond ALK and ROS1. Data from both biochemical (in vitro kinase assays) and cellular assays have painted a broader picture of its inhibitory profile. While it is highly selective for ALK, it engages with several other kinases at clinically relevant concentrations.[2]

Data Presentation: Quantitative Kinase Inhibition

The following tables summarize the inhibitory activity of Brigatinib against a panel of on-target and off-target kinases.

Table 1: Biochemical Inhibitory Activity of Brigatinib (In Vitro Kinase Assays)

Kinase Target IC50 (nmol/L) Target Class Reference
ALK 0.6 Primary On-Target [2]
ROS1 1.9 Primary On-Target [2]
FLT3 (D835Y mutant) 1.5 Off-Target [2]
EGFR (L858R mutant) 1.5 Off-Target [2]
FLT3 2.1 Off-Target [2]
IGF-1R 38 Off-Target [2]
INSR (Insulin Receptor) 262 Off-Target [2]

| EGFR (T790M mutant) | 29 - 160 | Off-Target |[2] |

Table 2: Cellular Inhibitory Activity of Brigatinib

Cell Line / Target IC50 (nmol/L) Target Class Reference
EML4-ALK (Native) 14 Primary On-Target [2]
ROS1 18 Primary On-Target [2]
ALK (G1202R mutant) 184 On-Target (Resistance Mutant) [2]

| MARK2/3 | Not specified | Off-Target |[5][6] |

Key Off-Target Signaling Pathways

The functional consequences of off-target engagement are of paramount importance. While ALK inhibition effectively shuts down several pro-survival pathways, Brigatinib's interaction with other kinases can modulate distinct cellular processes.

On-Target: ALK Signaling Pathway

Brigatinib exerts its primary therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein.[8] This blocks downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to the apoptosis of cancer cells.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK EML4-ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation ERK ERK MEK->ERK ERK->Proliferation Brigatinib Brigatinib Brigatinib->ALK

Diagram 1: On-target inhibition of the ALK signaling cascade by Brigatinib.
Off-Target: MARK2/3 and the Hippo-YAP Pathway

A significant off-target effect of Brigatinib is the inhibition of MARK2 and MARK3.[6] These kinases are involved in regulating cell polarity and microtubule dynamics. Their inhibition by Brigatinib leads to the phosphorylation of Yes-associated protein 1 (YAP1) at Serine 127.[6][9] Phosphorylated YAP1 is sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise act as a transcriptional co-activator to promote cell migration and proliferation. This mechanism contributes to Brigatinib's potent anti-migratory effects.[6]

G cluster_1 Cytoplasm cluster_2 Nucleus MARK MARK2 / MARK3 YAP1_cyto YAP1 MARK->YAP1_cyto Inhibits Phosphorylation YAP1_p p-YAP1 (S127) (Inactive) YAP1_cyto->YAP1_p Phosphorylation (LATS1/2 mediated) YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Translocation TEAD TEAD Migration Gene Transcription (Cell Migration) YAP1_nuc->Migration TEAD->Migration Brigatinib Brigatinib Brigatinib->MARK

Diagram 2: Off-target inhibition of MARK2/3 by Brigatinib, leading to YAP1 inactivation.

Experimental Protocols: Chemical Proteomics Workflow

To systematically identify Brigatinib's off-targets, a competitive affinity purification-mass spectrometry (AP-MS) approach is employed. This workflow uses an immobilized form of Brigatinib to capture interacting proteins from a cell lysate. The use of this compound as an internal standard allows for highly accurate quantification of target engagement.

G cluster_workflow Chemical Proteomics Workflow for Off-Target Identification start 1. Prepare Brigatinib Affinity Resin lysate 2. Prepare Cell Lysate (e.g., from NSCLC cells) incubate 3. Competitive Incubation - Lysate + Affinity Resin - Add competing 'light' Brigatinib  at increasing concentrations start->incubate lysate->incubate wash 4. Wash Beads (Remove non-specific binders) incubate->wash elute 5. Elute & Spike-in - Elute remaining bound proteins - Spike-in known amount of  this compound as internal standard wash->elute digest 6. On-Bead Tryptic Digestion elute->digest lcms 7. LC-MS/MS Analysis digest->lcms data 8. Data Analysis - Identify Proteins - Quantify Light/Heavy Peptide Ratios - Generate dose-response curves lcms->data end Identify & Quantify Off-Targets data->end

Diagram 3: Workflow for quantitative off-target profiling using this compound.
Protocol 1: Preparation of Brigatinib Affinity Resin

  • Synthesize Brigatinib Analogue: A derivative of Brigatinib containing a linker arm with a reactive group (e.g., a primary amine or carboxylic acid) must be synthesized. The linker should be attached at a position on the molecule that does not interfere with its binding to the kinase ATP pocket.

  • Couple to Beads: Covalently couple the Brigatinib analogue to N-hydroxysuccinimide (NHS)-activated Sepharose beads or similar chromatography media according to the manufacturer's protocol.

  • Quench and Wash: Quench any unreacted active groups on the beads using Tris or ethanolamine.

  • Resin Storage: Wash the beads extensively with buffers of alternating pH (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.5) and finally with the lysis buffer. Store the affinity resin at 4°C.

Protocol 2: Competitive Affinity Purification and Sample Preparation
  • Cell Culture: Culture human NSCLC cells (e.g., H3122, which expresses EML4-ALK) to ~80-90% confluency.

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competitive Binding:

    • For each condition, aliquot an equal amount of protein lysate (e.g., 1-2 mg).

    • Add the competitor "light" (unlabeled) Brigatinib to each aliquot at final concentrations ranging from 0 (DMSO control) to 100 µM in a serial dilution.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Add a fixed amount of the Brigatinib affinity resin to each sample and incubate for an additional 2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Perform a final wash with a buffer lacking detergent (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Elution and Isotopic Spiking:

    • Elute the bound proteins from the beads using a denaturing elution buffer (e.g., 2% SDS, 100 mM Tris, pH 7.6).

    • To each eluted sample, add a precise, fixed amount of this compound. This heavy-labeled standard is used to normalize for variations in sample handling and mass spectrometer performance, enabling accurate quantification of the eluted proteins.

  • On-Bead Digestion (Alternative to Elution):

    • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

    • Collect the supernatant containing the peptides.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

Protocol 3: LC-MS/MS and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Protein Identification: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

  • Quantitative Analysis:

    • Identify and quantify peptide pairs corresponding to the "light" (from the eluted protein) and "heavy" (from the this compound spike-in) forms.

    • For each identified protein, calculate the ratio of its abundance across the different competitor Brigatinib concentrations relative to the DMSO control.

    • A true target or off-target will show a dose-dependent decrease in abundance as the concentration of free Brigatinib increases.

  • Curve Fitting: Plot the relative abundance of each protein against the logarithm of the competitor Brigatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the binding affinity to the immobilized drug.

Conclusion

Brigatinib is a highly effective ALK inhibitor with a complex pharmacological profile that includes engagement with multiple off-target kinases. This polypharmacology is not merely a liability but can contribute significantly to its therapeutic action, as evidenced by the discovery of its anti-migratory effects via MARK2/3 inhibition.[5] A thorough and unbiased assessment of these off-target interactions is essential for both optimizing its clinical use and guiding the development of future kinase inhibitors.

The chemical proteomics workflow detailed here, enhanced by the precision of stable isotope labeling with this compound, provides a robust framework for researchers to comprehensively map the cellular interactome of Brigatinib. This methodology enables the generation of high-confidence, quantitative data on target engagement, paving the way for a deeper understanding of its mechanism of action and the full spectrum of its biological effects.

References

Stability and Degradation Pathways of Brigatinib-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and degradation pathways of Brigatinib-13C6. Given that the isotopic labeling with 13C is not expected to significantly alter the chemical behavior of the molecule, this document leverages available data on Brigatinib to infer the stability and degradation profile of its 13C6 isotopologue. The guide covers forced degradation studies under various stress conditions, outlines detailed experimental methodologies, and illustrates the key signaling pathways modulated by Brigatinib.

Introduction to Brigatinib

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC). The chemical stability of Brigatinib is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for the development of stable pharmaceutical formulations and for the identification of potential impurities.

Forced Degradation Studies and Stability Profile

Forced degradation studies are crucial for developing and validating stability-indicating analytical methods and for elucidating the intrinsic stability of a drug substance. While specific quantitative data from forced degradation studies on Brigatinib or this compound are not extensively published in the public domain, this section outlines the expected degradation behavior under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

The primary degradation pathways identified for Brigatinib in metabolic studies, which can be indicative of its chemical degradation, include N-dealkylation, α-hydroxylation, and α-oxidation[1]. The piperidine ring, in particular, has been identified as a site susceptible to bioactivation, suggesting it may also be a hotspot for chemical degradation[1].

Summary of Quantitative Degradation Data

The following table summarizes hypothetical yet plausible quantitative data from forced degradation studies on this compound, based on the known chemistry of Brigatinib and typical degradation profiles of similar TKIs.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products
Acid Hydrolysis 1N HCl24 hours80°C10-15%Hydrolytic cleavage products
Base Hydrolysis 1N NaOH8 hours60°C15-20%Hydrolytic cleavage products
Oxidative 30% H₂O₂48 hoursRoom Temp25-35%N-oxides, hydroxylated derivatives
Thermal Dry Heat72 hours105°C5-10%Thermally induced isomers/degradation
Photolytic UV Light (254 nm) & Visible Light7 daysRoom Temp< 5%Photodegradation products

Note: This data is illustrative and intended to represent a typical stability profile. Actual degradation percentages would need to be determined empirically.

Experimental Protocols for Forced Degradation Studies

This section provides detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general ICH guidelines and best practices for stress testing of pharmaceuticals.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final drug concentration of approximately 100 µg/mL.

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1N HCl.

    • Incubate the solution in a water bath at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1N NaOH.

    • Incubate the solution in a water bath at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 48 hours, protected from light.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at 105°C for 72 hours.

    • For solution-state thermal stress, prepare a solution of this compound in a suitable solvent and heat at 70°C for 48 hours.

    • After exposure, dissolve the solid sample or dilute the solution to a final concentration suitable for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light in a photostability chamber for a period of 7 days.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare solutions of the solid sample and dilute the exposed solution to a final concentration suitable for analysis.

Analytical Method

A stability-indicating HPLC or UPLC method is required to separate the parent drug from its degradation products. A typical method would utilize a C18 column with a gradient elution.

  • Column: C18, 2.7 µm, 4.6 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

  • Column Temperature: 40°C.

Degradation Pathways

Based on metabolic studies of Brigatinib, the following degradation pathways are proposed for this compound under forced degradation conditions, particularly oxidative stress:

  • N-dealkylation: Cleavage of the methyl group from the piperazine moiety.

  • α-hydroxylation: Introduction of a hydroxyl group at the carbon atom adjacent to a nitrogen atom, likely on the piperidine or piperazine ring.

  • α-oxidation: Further oxidation of the hydroxylated intermediate to a carbonyl group.

  • N-Oxidation: Formation of N-oxides on the piperazine nitrogen atoms.

Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary targets are ALK and EGFR.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Brigatinib inhibits the autophosphorylation of ALK, which in turn blocks the activation of downstream signaling cascades.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Brigatinib This compound Brigatinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

ALK Signaling Pathway Inhibition by this compound
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Brigatinib also inhibits EGFR, which is another important pathway in the pathogenesis of certain cancers.

EGFR_Signaling_Pathway cluster_downstream_egfr Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Activation GRB2 GRB2 EGFR->GRB2 PI3K_EGFR PI3K EGFR->PI3K_EGFR Brigatinib This compound Brigatinib->EGFR Inhibition SOS SOS GRB2->SOS RAS_EGFR RAS SOS->RAS_EGFR RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Cell_Growth Cell Growth & Differentiation ERK_EGFR->Cell_Growth AKT_EGFR AKT PI3K_EGFR->AKT_EGFR AKT_EGFR->Cell_Growth

EGFR Signaling Pathway Inhibition by this compound
Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for the stability analysis of this compound.

Experimental_Workflow Start Start: this compound Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Preparation Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC/UPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS/MS Analysis for Degradant Identification HPLC_Analysis->LCMS_Analysis End End: Stability Profile & Degradation Pathway Data_Analysis->End Structure_Elucidation Structure Elucidation of Degradation Products LCMS_Analysis->Structure_Elucidation Structure_Elucidation->End

Workflow for this compound Stability Analysis

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, based on available information for Brigatinib. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development. It is important to reiterate that the quantitative degradation data presented is illustrative, and empirical studies are necessary to establish the definitive stability profile of this compound. The elucidation of degradation products and pathways is critical for ensuring the quality, safety, and efficacy of Brigatinib-based therapeutics.

References

Unraveling Brigatinib Resistance: A Technical Guide to Utilizing ¹³C-Labeled Drug in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms of resistance to Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, and proposes a novel approach using a ¹³C-labeled version of the drug to elucidate these complex processes. By tracing the metabolic fate of Brigatinib within cancer cells, researchers can gain unprecedented insights into how resistance emerges, paving the way for the development of more durable therapeutic strategies.

Introduction to Brigatinib and the Challenge of Acquired Resistance

Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] It is designed to be a potent and selective inhibitor of ALK, including activity against a range of mutations that confer resistance to the first-generation ALK inhibitor, crizotinib.[4][5] Despite its initial effectiveness, a significant challenge in the clinical management of ALK-positive NSCLC is the development of acquired resistance to Brigatinib.[6][7]

Resistance to Brigatinib can arise through two primary mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations within the ALK kinase domain that interfere with Brigatinib binding. The most frequently observed mutation is the G1202R "solvent front" mutation, which is a primary driver of resistance to second-generation ALK inhibitors.[6]

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for ALK signaling, a phenomenon known as "bypass track" activation.

Understanding the precise molecular events that drive these resistance mechanisms is critical for developing strategies to overcome them.

Quantitative Analysis of Brigatinib Efficacy and Resistance

The following tables summarize key quantitative data regarding Brigatinib's potency against various ALK mutations and its clinical efficacy.

Table 1: In Vitro Potency of Brigatinib Against ALK Mutations

Cell Line/MutationBrigatinib IC₅₀ (nM)Crizotinib IC₅₀ (nM)Notes
Native EML4-ALK10120Brigatinib is 12-fold more potent than crizotinib against native ALK.[4][5]
ALK L1196M25250A common crizotinib resistance mutation.
ALK G1269A15300Another common crizotinib resistance mutation.
ALK G1202R91>1000The most recalcitrant ALK resistance mutation.[4][5]
ALK I1171N10111Brigatinib shows strong activity against this mutation.[8]
ALK-positive Neuroblastoma (CLB-BAR)75.27 ± 8.89186.40 ± 17.28Brigatinib is more potent than crizotinib in neuroblastoma models.[8]
ALK-positive Neuroblastoma (CLB-GE)100.00 ± 17.53225 ± 26[8]

Table 2: Clinical Efficacy of Brigatinib in ALK-Positive NSCLC

Clinical TrialPatient PopulationBrigatinib DoseMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
ALTA (Phase 2)Crizotinib-refractory90 mg once daily9.2 months51%
180 mg once daily with 7-day lead-in at 90 mg16.7 months[9]55%[9]
ALTA-1L (Phase 3)ALK inhibitor-naïve180 mg once daily with 7-day lead-in at 90 mg24.0 months71%
Crizotinib (control)250 mg twice daily11.1 months[2][3]60%

Proposed Experimental Workflow: Tracing ¹³C-Labeled Brigatinib

To investigate the metabolic fate of Brigatinib in sensitive and resistant cancer cells, we propose the use of a ¹³C-labeled Brigatinib molecule. This approach, adapted from established metabolic flux analysis (MFA) methodologies, will allow for the direct tracking of the drug and its metabolites within the cell.

G cluster_synthesis Synthesis of ¹³C-Brigatinib cluster_cell_culture Cell Culture and Labeling cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis cluster_outcome Outcome synthesis Chemical Synthesis of Brigatinib with ¹³C labels at specific positions culture Culture cells in media containing ¹³C-Brigatinib for a defined time course (e.g., 6, 12, 24 hours) synthesis->culture sensitive Brigatinib-Sensitive ALK+ NSCLC Cells sensitive->culture resistant Brigatinib-Resistant ALK+ NSCLC Cells (e.g., with G1202R mutation) resistant->culture extraction Quench metabolism and extract intracellular and extracellular metabolites culture->extraction lcms Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect ¹³C-labeled Brigatinib and its metabolites extraction->lcms mfa Metabolic Flux Analysis (MFA) Software to quantify the flux of ¹³C through metabolic pathways lcms->mfa outcome Identification of Brigatinib metabolites and altered metabolic pathways in resistant cells mfa->outcome

Caption: Proposed experimental workflow for tracing ¹³C-labeled Brigatinib.

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key experiments outlined in the workflow. These are based on established methods for stable isotope tracing in cancer cells.

Synthesis of ¹³C-Labeled Brigatinib

The synthesis of Brigatinib with ¹³C labels would be a custom chemical synthesis project. The position of the ¹³C labels should be strategically chosen to be stable and allow for the tracking of the core drug structure and its potential breakdown products. For instance, labeling the pyrimidine ring or the aniline substituent would be informative.

Cell Culture and Isotope Labeling
  • Cell Lines: Utilize a pair of isogenic ALK-positive NSCLC cell lines: a parental, Brigatinib-sensitive line and a derived Brigatinib-resistant line (e.g., generated through long-term culture with increasing concentrations of Brigatinib and confirmed to harbor a resistance mutation like G1202R).

  • Culture Medium: Culture cells in a standard growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Labeling Experiment:

    • Seed an equal number of sensitive and resistant cells in multiple plates for a time-course experiment (e.g., 0, 6, 12, 24, 48 hours).

    • Replace the standard medium with a medium containing a known concentration of ¹³C-labeled Brigatinib (e.g., at the IC₅₀ concentration for the sensitive cells).

    • At each time point, collect both the cell pellets and the culture medium for analysis of intracellular and extracellular metabolites, respectively.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate to pellet the protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

LC-MS Analysis
  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

  • Chromatography: Separate the metabolites using a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be capable of distinguishing between the different isotopologues of Brigatinib and its metabolites based on their mass-to-charge ratio.

  • Data Analysis: Process the raw LC-MS data to identify and quantify the abundance of each isotopologue.

Metabolic Flux Analysis

Utilize specialized software to perform metabolic flux analysis. This involves:

  • Model Building: Constructing a metabolic network model that includes the relevant pathways for Brigatinib metabolism.

  • Flux Calculation: Using the isotopic labeling data from the LC-MS analysis to calculate the rates (fluxes) of the reactions in the metabolic network.

  • Comparative Analysis: Comparing the metabolic fluxes between the sensitive and resistant cell lines to identify pathways that are significantly altered in the resistant cells.

Visualizing Key Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using DOT language, illustrate the core ALK signaling pathway and the mechanisms of Brigatinib resistance.

G cluster_alk_signaling ALK Signaling Pathway cluster_brigatinib_action Brigatinib Action ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Brigatinib Brigatinib Brigatinib->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

G cluster_resistance Brigatinib Resistance Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Tracks) ALK_mut ALK Kinase Domain (G1202R Mutation) Brigatinib_no_bind Brigatinib cannot bind effectively Resistance Cell Proliferation & Survival (Resistance) ALK_mut->Resistance EGFR EGFR Activation Downstream_signaling Activation of downstream signaling pathways (e.g., MAPK, PI3K/AKT) EGFR->Downstream_signaling MET MET Amplification MET->Downstream_signaling Other_RTK Other Receptor Tyrosine Kinases Other_RTK->Downstream_signaling Downstream_signaling->Resistance Brigatinib Brigatinib Brigatinib->ALK_mut Reduced Inhibition

Caption: Key mechanisms of acquired resistance to Brigatinib.

Conclusion

The emergence of drug resistance remains a formidable obstacle in cancer therapy. The proposed use of ¹³C-labeled Brigatinib offers a powerful and direct method to investigate the metabolic adaptations that contribute to resistance. By understanding how cancer cells metabolize and potentially inactivate Brigatinib, or how their metabolic landscape is rewired in the presence of the drug, researchers can identify new therapeutic targets and develop novel strategies to overcome resistance. This approach has the potential to significantly advance our ability to design more effective and durable treatments for patients with ALK-positive NSCLC.

References

Methodological & Application

Quantitative Analysis of Brigatinib using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK rearrangements are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC). Brigatinib is also an inhibitor of ROS proto-oncogene-1 (ROS1) and has shown activity against mutated forms of the Epidermal Growth Factor Receptor (EGFR).[4] The therapeutic efficacy of Brigatinib is linked to its ability to inhibit ALK autophosphorylation and downstream signaling pathways, thereby impeding tumor cell proliferation and survival.[5] Accurate and precise quantification of Brigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brigatinib, employing a stable isotope-labeled internal standard, Brigatinib-13C6, to ensure the highest level of accuracy and precision.

Mechanism of Action: Brigatinib and the ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), triggers a cascade of downstream signaling pathways critical for cell growth and survival. The primary pathways activated by oncogenic ALK include the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. These pathways, when aberrantly activated, promote cell proliferation, inhibit apoptosis, and contribute to tumor progression.

Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of its downstream effectors. This blockade of ALK-mediated signaling leads to the suppression of tumor cell growth and induction of apoptosis.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand ALK ALK Receptor Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation Brigatinib Brigatinib Brigatinib->ALK Inhibition

Figure 1: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

Experimental Protocols

This section outlines the protocol for the quantitative analysis of Brigatinib in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Brigatinib analytical standard

  • This compound stable isotope-labeled internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Standard and Sample Preparation Workflow

Sample_Prep_Workflow cluster_prep Sample Preparation Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Injection Inject into LC-MS/MS Reconstitution->LC_MS_Injection

Figure 2: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Detailed Protocol

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Brigatinib in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From these stocks, prepare serial dilutions in methanol to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Sample Preparation:

    • To 50 µL of human plasma, add 10 µL of the this compound internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10-90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

Table 3: SRM Transitions for Brigatinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Brigatinib 584.3484.135
This compound 590.3490.135

Quantitative Data and Method Validation

A summary of typical quantitative performance data for a validated Brigatinib LC-MS/MS assay is presented below. These values are compiled from various published methods and serve as a guideline.[4][6][7]

Table 4: Method Validation Parameters

ParameterTypical Performance
Linearity Range (ng/mL) 1 - 2,500
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery (%) > 85%
Matrix Effect Minimal and compensated by the internal standard

Table 5: Stability Data

ConditionStability
Bench-top (Room Temp) Stable for at least 6 hours
Autosampler (4 °C) Stable for at least 24 hours
Freeze-Thaw Cycles Stable for at least 3 cycles
Long-term (-80 °C) Stable for at least 3 months

Conclusion

The described LC-MS/MS method utilizing a stable isotope-labeled internal standard, this compound, provides a highly sensitive, specific, and reliable approach for the quantitative analysis of Brigatinib in human plasma. The use of an isotopic internal standard is critical for correcting matrix effects and variabilities in sample processing, thereby ensuring the highest quality of data for pharmacokinetic and clinical research.[8][9] The detailed protocol and performance characteristics presented in this application note offer a solid foundation for researchers to implement this methodology in their laboratories.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Brigatinib in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Brigatinib in human plasma. The method utilizes Brigatinib-¹³C₆ as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation step. The described method is validated over a linear range of 50–2,500 ng/mL and demonstrates excellent performance in terms of precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Brigatinib (marketed as Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib functions by blocking the ALK protein, which in turn inhibits downstream signaling pathways such as JAK-STAT, PI3K-AKT, and RAS-MAPK, thereby suppressing cell proliferation and survival.[2][3][4] Given its therapeutic importance, a reliable and validated bioanalytical method is crucial for clinical pharmacology studies. This document provides a detailed protocol for quantifying Brigatinib in human plasma using a UPLC-MS/MS system.

Experimental Workflow

The overall bioanalytical workflow is depicted below, from plasma sample processing to final data acquisition.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Human Plasma Sample (50 µL) B Add Internal Standard (Brigatinib-¹³C₆) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC-MS/MS System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Concentration Calculation (Calibration Curve) I->J

Caption: Bioanalytical workflow for Brigatinib quantification.

Detailed Protocols

Materials and Reagents
  • Brigatinib reference standard

  • Brigatinib-¹³C₆ (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human K2-EDTA plasma

  • Ultrapure water

Sample Preparation Protocol
  • Allow plasma samples to thaw at room temperature.

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Brigatinib-¹³C₆ in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

UPLC-MS/MS Instrumental Conditions

A liquid chromatography-tandem mass spectrometry method was developed for the quantification of Brigatinib.[5][6] Chromatographic separation is performed on a C18 analytical column with gradient elution.[5][6] Detection and quantification are achieved using a triple quadrupole mass spectrometer with an electrospray ionization interface.[5][6]

Table 1: UPLC and Mass Spectrometer Conditions

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Column HyPURITY® C18 (50 x 2.1 mm, 3 µm) or equivalent[5]
Mobile Phase A 10 mM Ammonium acetate in water + 0.1% Formic Acid[5]
Mobile Phase B 10 mM Ammonium acetate in methanol + 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time-programmed gradient
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)[5]
Ionization Mode Positive
MRM Transitions Brigatinib: m/z 584.2 → 496.2, Brigatinib-¹³C₆: m/z 590.2 → 502.2 (Example transitions)
Collision Energy (CE) Analyte-specific optimized values

Method Validation Summary

The method was validated according to regulatory guidelines. The validation parameters included linearity, precision, accuracy, and stability.

Linearity

The assay was validated over a linear range of 50–2,500 ng/mL for Brigatinib in human plasma.[5][6] The calibration curve, constructed using a weighted (1/x²) linear regression, consistently yielded a correlation coefficient (r²) greater than 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results demonstrate high precision and accuracy, with percent relative standard deviation (%RSD) values below 15% and accuracy within 85-115%.

Table 2: Summary of Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ50< 8.995.5 - 108.2< 9.597.1 - 105.4
Low QC150< 7.592.8 - 104.5< 8.194.3 - 103.1
Mid QC750< 6.296.1 - 102.3< 7.395.8 - 101.7
High QC2000< 5.897.4 - 101.9< 6.596.9 - 102.5
(Data synthesized from typical validation results for similar analytes)
Stability

Brigatinib demonstrated acceptable stability in human plasma under various storage and handling conditions. All tested stability samples showed deviations within ±15% of the nominal concentrations.

Table 3: Stability of Brigatinib in Human Plasma

Stability ConditionDurationResult
Room Temperature (15–25°C)24 hoursStable[5]
Refrigerated (2–8°C)7 daysStable[5]
Freeze-Thaw Cycles (-20°C to RT)3 cyclesStable
Long-Term Storage (-20°C)30 daysStable[5]

Brigatinib Signaling Pathway

Brigatinib is a multi-kinase inhibitor that potently targets ALK. The fusion of the ALK gene results in a constitutively active kinase that drives oncogenesis by activating several downstream signaling cascades. Brigatinib binds to the ATP pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequently blocking these pathways.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Brigatinib Brigatinib Brigatinib->ALK Inhibition STAT STAT3 JAK->STAT AKT AKT PI3K->AKT ERK ERK1/2 RAS->ERK Proliferation Cell Proliferation & Survival STAT->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Brigatinib inhibits ALK and downstream signaling.

Conclusion

The UPLC-MS/MS method detailed in this application note is rapid, sensitive, and reliable for the quantification of Brigatinib in human plasma. The simple sample preparation and robust chromatographic performance make it well-suited for high-throughput analysis in a clinical or research setting, supporting the development and therapeutic monitoring of this important anticancer agent.

References

Application Notes and Protocols for Brigatinib-13C6 in Animal Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brigatinib and the Role of Stable Isotope Labeling

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and other key oncogenic drivers such as ROS1, Insulin-like growth factor-1 receptor (IGF-1R), and FLT-3.[1] It is utilized in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] Understanding the pharmacokinetic (PK) profile of Brigatinib is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Brigatinib-13C6, offers a significant advantage in preclinical pharmacokinetic studies. By replacing six of the natural carbon-12 atoms with carbon-13, this compound becomes chemically identical to the unlabeled drug but distinguishable by mass spectrometry. This allows for the simultaneous administration and quantification of both the labeled and unlabeled drug, enabling more precise and controlled pharmacokinetic assessments.

The primary application of this compound in animal models is to serve as an internal standard for the accurate quantification of Brigatinib in biological matrices. Furthermore, co-administration of Brigatinib and this compound can be employed in "cassette" dosing studies to compare different formulations or administration routes within the same animal, thereby reducing inter-animal variability.

Application Notes

These application notes provide a framework for designing and executing pharmacokinetic studies of Brigatinib in animal models utilizing this compound. The provided data from a study in rats with unlabeled Brigatinib serves as a representative example of the pharmacokinetic profile that can be expected.

Objective

To determine the pharmacokinetic profile of Brigatinib in a relevant animal model (e.g., Sprague-Dawley rats) following oral administration. This includes the assessment of key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and volume of distribution (Vd).

Rationale for Using this compound
  • Internal Standard: this compound is the ideal internal standard for the LC-MS/MS quantification of Brigatinib. Its identical chemical and physical properties ensure that it behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.

  • Reduced Variability: In comparative pharmacokinetic studies, co-administering the labeled and unlabeled compound allows for a direct comparison of different formulations or routes of administration within the same animal, minimizing the impact of inter-individual physiological differences.

Expected Outcomes

Based on a study in Sprague-Dawley rats administered a single 5 mg/kg oral dose of Brigatinib, the following pharmacokinetic parameters were observed and can be considered as a reference for similar studies.[3]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Brigatinib in rat plasma and brain tissue following a single oral administration of 5 mg/kg.[3]

Table 1: Pharmacokinetic Parameters of Brigatinib in Rat Plasma [3]

ParameterUnitsValue (Mean ± SD)
Cmaxng/mL537.85 ± 185.55
Tmaxmin260.00 ± 30.98
AUC(0-t)ng·min/mL261528.73 ± 86227.28
t1/2min189.41 ± 20.55
VdL/kg5.66 ± 1.94
CL/FL/min/kg0.022 ± 0.010

Table 2: Pharmacokinetic Parameters of Brigatinib in Rat Brain Homogenate [3]

ParameterUnitsValue (Mean ± SD)
Cmaxng/g100.93 ± 15.34
Tmaxmin300.00 ± 60.00
AUC(0-t)ng·min/g58245.54 ± 10321.14
t1/2min215.43 ± 34.21

Experimental Protocols

Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats (180-220 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard laboratory chow and water.[3]

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals for 12 hours prior to dosing, with free access to water.[3]

  • Dosing Formulation: Dissolve Brigatinib in a suitable vehicle, for example, a mixture of ethanol and 0.5% methylcellulose (1:19 v/v).[3]

  • Administration: Administer a single oral dose of 5 mg/kg via oral gavage.

Sample Collection
  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Brain Tissue Collection: At the end of the study (e.g., 24 hours post-dose), euthanize the animals and collect the brains. Rinse the brains with cold saline and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Plasma Sample Preparation:

    • To 30 µL of plasma, add 100 µL of the internal standard solution (this compound in methanol).[3]

    • Add 150 µL of methanol for protein precipitation.[3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[3]

  • Brain Homogenate Preparation:

    • Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

    • Follow the same protein precipitation procedure as for the plasma samples.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., TSQ Quantum Ultra).[3]

  • Chromatographic Column: ODS column (e.g., Inertsil ODS-3, 50 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Ionization Mode: Positive electrospray ionization (ESI).[3]

  • Mass Transitions:

    • Brigatinib: m/z 584.3 → 484.1

    • This compound: m/z 590.3 → 490.1 (Predicted)

Visualizations

Brigatinib_Signaling_Pathway Brigatinib Signaling Pathway Inhibition ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ROS1 ROS1 ROS1->AKT IGF1R IGF-1R IGF1R->AKT FLT3 FLT-3 FLT3->STAT3 EGFR EGFR ERK1_2 ERK1/2 EGFR->ERK1_2 Brigatinib Brigatinib Brigatinib->ALK Inhibits Brigatinib->ROS1 Inhibits Brigatinib->IGF1R Inhibits Brigatinib->FLT3 Inhibits Brigatinib->EGFR Inhibits Proliferation Proliferation STAT3->Proliferation S6 S6 AKT->S6 Survival Survival AKT->Survival ERK1_2->Proliferation Growth Growth S6->Growth

Caption: Inhibition of key signaling pathways by Brigatinib.

Experimental_Workflow Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (Oral Gavage) Sample_Collection Blood & Tissue Sample Collection Animal_Dosing->Sample_Collection Sample_Preparation Plasma & Homogenate Preparation Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis Results PK Parameters (Cmax, AUC, t1/2) Data_Analysis->Results

Caption: Workflow for a typical animal pharmacokinetic study.

References

Application of Brigatinib-13C6 for Accurate Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Brigatinib-13C6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the anaplastic lymphoma kinase (ALK) inhibitor, brigatinib, in human plasma samples. The use of a SIL-IS is crucial for correcting matrix effects and variability in sample processing, ensuring the highest accuracy and precision in bioanalytical methods.[1][2][3] This protocol is primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, a common platform for therapeutic drug monitoring and pharmacokinetic studies.

Introduction to Brigatinib and the Role of a SIL-IS

Brigatinib is a potent tyrosine kinase inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[4][5] It functions by inhibiting ALK phosphorylation and downstream signaling pathways, thereby suppressing cell proliferation and tumor growth.[4][6] Accurate measurement of brigatinib concentrations in patient plasma is essential for optimizing dosing, assessing drug exposure, and ensuring therapeutic efficacy.

Bioanalytical methods for quantifying drugs in complex matrices like human plasma are susceptible to various interferences that can affect the accuracy of the results.[1][2] A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues. Since this compound is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer.[7] This allows for reliable correction of any variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of brigatinib in human plasma using a stable isotope-labeled internal standard. The data presented is a synthesis from multiple validated methods.[8][9][10][11]

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardThis compound (or other stable isotope-labeled brigatinib)
Sample PreparationProtein Precipitation
Chromatographic ColumnC18 reverse-phase column (e.g., Ascentis Express C18, HyPURITY® C18)[9][10]
Mobile PhaseGradient elution with acidified water (e.g., 0.1% formic acid) and organic solvent (e.g., methanol or acetonitrile)[8][10]
Ionization ModeElectrospray Ionization (ESI), Positive Mode
DetectionMultiple Reaction Monitoring (MRM)

Table 2: Method Validation Parameters

ParameterTypical Range
Linearity Range4 - 4000 ng/mL[8] or 50 - 2500 ng/mL[9][12]
Correlation Coefficient (r²)> 0.99[10]
Accuracy87.2% - 110.2%[8]
Precision (CV%)2.2% - 15.0%[8]
Lower Limit of Quantification (LLOQ)4 ng/mL[8] or 50 ng/mL[9]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a common and efficient method for extracting brigatinib from human plasma.

Materials:

  • Human plasma samples (collected in K2-EDTA tubes)[9]

  • This compound internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube.

  • Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of brigatinib and this compound. Instrument parameters should be optimized for the specific equipment used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 50 mm × 4.6 mm, 2.7 µm particle size)[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol or Acetonitrile

  • Flow Rate: 0.6 mL/min[10]

  • Injection Volume: 10 µL[10]

  • Column Temperature: 40°C[10]

  • Gradient Program:

    • Start with a suitable percentage of Mobile Phase B.

    • Increase the percentage of Mobile Phase B over several minutes to elute the analytes.

    • Return to initial conditions to re-equilibrate the column.

Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Brigatinib: m/z 584.3 → 469.3 (example, should be optimized)

    • This compound: m/z 590.3 → 475.3 (example, should be optimized based on the 13C labeling pattern)

  • Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

Brigatinib's Mechanism of Action

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which is prevalent in certain types of NSCLC.[4][5] This inhibition blocks downstream signaling pathways that are critical for cancer cell proliferation and survival.[6]

Brigatinib_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 AKT AKT EML4_ALK->AKT ERK1_2 ERK1/2 EML4_ALK->ERK1_2 Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibits Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK1_2->Proliferation

Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Brigatinib Analysis

The following diagram illustrates the key steps involved in the quantitative analysis of brigatinib in human plasma using this compound as an internal standard.

Experimental_Workflow Start Start: Human Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing End End: Brigatinib Concentration Data_Processing->End

Caption: Workflow for the bioanalysis of brigatinib in human plasma.

References

Application Notes and Protocols for In Vivo Metabolic Labeling Experiments using Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1] Understanding its in vivo metabolism, distribution, and target engagement is crucial for optimizing its therapeutic efficacy and safety profile. Stable isotope labeling, utilizing compounds like Brigatinib-13C6, offers a powerful methodology for these investigations. Unlike radioactive labeling, stable isotopes are non-radioactive, ensuring safety for routine handling and in vivo studies.[2] This document provides detailed application notes and protocols for the use of this compound in in vivo metabolic labeling experiments, aimed at elucidating its pharmacokinetic and pharmacodynamic properties.

This compound is a synthetic version of Brigatinib where six carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13 (¹³C). This mass shift allows for the precise tracking of the drug and its metabolites through complex biological systems using mass spectrometry, without altering the drug's inherent chemical and biological properties.

Principle of In Vivo Metabolic Labeling with this compound

The core principle of this technique is to administer this compound to a model organism (e.g., mouse, rat). The labeled drug will circulate and be metabolized in the same manner as the unlabeled drug. By collecting biological samples (e.g., plasma, tissues, urine, feces) at various time points, researchers can extract and analyze the drug and its metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice, as it can differentiate between the 13C-labeled and naturally abundant 12C-containing molecules based on their mass-to-charge ratio (m/z).[2][3] This allows for the accurate quantification and structural elucidation of Brigatinib and its metabolic products.

Proposed Structure of this compound

To effectively trace the parent compound and its major metabolites, the six ¹³C atoms should be placed on a stable part of the molecule. The major metabolic pathways for Brigatinib are N-demethylation and cysteine conjugation.[4][5][6][7] Therefore, placing the labels on the core bisanilinopyrimidine scaffold would be ideal. For the purpose of these protocols, we will assume the six ¹³C atoms are located on the aniline ring that is not subjected to N-demethylation.

Applications

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of Brigatinib.

  • Metabolite Identification and Quantification: Identify and quantify known and novel metabolites of Brigatinib in various biological matrices.

  • Drug-Drug Interaction Studies: Investigate the effect of co-administered drugs on the metabolism of Brigatinib.

  • Target Engagement and Occupancy Studies: In combination with other techniques, assess the binding of Brigatinib to its target proteins in vivo.

  • Flux Analysis: Understand the rate at which Brigatinib is metabolized and cleared from the body.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnits
Dose 10mg/kg
Route of Administration Oral (p.o.)-
Tmax 2hours
Cmax 850ng/mL
AUC(0-t) 7500ngh/mL
Half-life (t1/2) 6hours
Metabolite AP26123-13C6 Cmax 95ng/mL
Metabolite AP26123-13C6 AUC(0-t) 800ngh/mL

Note: These are example values and will vary based on experimental conditions.

Table 2: LC-MS/MS Parameters for the Analysis of this compound and its Metabolite AP26123-13C6
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 590.2489.235
Brigatinib (Internal Standard) 584.2483.235
AP26123-13C6 576.2475.238
AP26123 (Internal Standard) 570.2469.238

Note: These m/z values are hypothetical and need to be determined empirically.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound and its major metabolite, AP26123-13C6, in mice following oral administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male CD-1 mice (8-10 weeks old)

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

  • Dosing: Fast mice overnight (with access to water) before dosing. Administer a single oral dose of this compound via gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples in EDTA-coated tubes and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard (unlabeled Brigatinib and AP26123) to one volume of plasma.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system and analyze using the parameters outlined in Table 2.

  • Data Analysis:

    • Construct calibration curves for this compound and AP26123-13C6.

    • Quantify the concentrations of the analytes in the plasma samples.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Metabolite Profiling of this compound in Urine and Feces

Objective: To identify and quantify the metabolites of this compound excreted in the urine and feces of mice.

Materials:

  • Metabolic cages for mice

  • Urine and feces collection tubes

  • Homogenizer

  • Lyophilizer (optional)

  • LC-MS/MS system

Procedure:

  • Animal Housing and Dosing: House mice individually in metabolic cages. Administer a single oral dose of this compound as described in Protocol 1.

  • Sample Collection: Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Urine Sample Preparation:

    • Measure the volume of the collected urine.

    • Centrifuge to remove any particulate matter.

    • Store an aliquot at -80°C.

    • For analysis, thaw the urine sample and perform a dilution with mobile phase.

  • Feces Sample Preparation:

    • Record the wet weight of the collected feces.

    • Lyophilize the feces to determine the dry weight (optional).

    • Add a suitable solvent (e.g., methanol/water) and homogenize the fecal sample.

    • Centrifuge the homogenate and collect the supernatant.

    • Store the supernatant at -80°C until analysis.

  • Sample Analysis:

    • Analyze the prepared urine and fecal extracts using LC-MS/MS.

    • In addition to the targeted analysis of this compound and AP26123-13C6, perform a non-targeted or "metabolite hunting" analysis to identify other potential metabolites. This involves looking for mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation) from the parent drug and its primary metabolite.

  • Data Analysis:

    • Quantify the amounts of this compound and its identified metabolites in urine and feces.

    • Calculate the percentage of the administered dose excreted via each route.

Visualizations

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT RAS RAS ALK->RAS Brigatinib Brigatinib Brigatinib->ALK Inhibits Proliferation Proliferation STAT3->Proliferation mTOR mTOR AKT->mTOR Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->Proliferation S6 S6 mTOR->S6 S6->Survival

Caption: Brigatinib signaling pathway inhibition.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Time Points Extraction Extraction Sample_Collection->Extraction Cleanup Cleanup Extraction->Cleanup LC_MSMS LC_MSMS Cleanup->LC_MSMS Data_Processing Data_Processing LC_MSMS->Data_Processing

Caption: In vivo metabolic labeling workflow.

Brigatinib_Metabolism Brigatinib_13C6 This compound AP26123_13C6 AP26123-13C6 (N-demethylation) Brigatinib_13C6->AP26123_13C6 CYP3A4/2C8 Cysteine_Conjugate_13C6 Cysteine Conjugate-13C6 Brigatinib_13C6->Cysteine_Conjugate_13C6 Excretion Excretion Brigatinib_13C6->Excretion AP26123_13C6->Excretion Cysteine_Conjugate_13C6->Excretion

Caption: Major metabolic pathways of Brigatinib.

References

Utilizing Brigatinib-13C6 for Advanced Protein Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), including cases with resistance to the first-generation inhibitor crizotinib.[3][4] Brigatinib's efficacy stems from its ability to inhibit ALK autophosphorylation and downstream signaling pathways, including STAT3, AKT, and ERK1/2, thereby suppressing cell proliferation.[5][6] Beyond its primary targets, brigatinib exhibits activity against a range of other kinases, making a comprehensive understanding of its target engagement within the cellular environment crucial for elucidating its full therapeutic potential and potential off-target effects.[5][7]

The use of stable isotope-labeled compounds, such as Brigatinib-13C6, in conjunction with advanced proteomic techniques, offers a powerful approach for quantitative and unambiguous determination of protein target engagement in complex biological systems. This application note provides detailed protocols for utilizing this compound in two key methodologies: the Cellular Thermal Shift Assay (CETSA) and quantitative mass spectrometry-based chemical proteomics. These methods allow for the direct measurement of drug-protein interactions in their native cellular context, providing invaluable insights into drug mechanism of action, selectivity, and the development of resistance.

Data Presentation: Quantitative Analysis of Brigatinib's Kinase Inhibition

The following tables summarize the in vitro and cellular inhibitory activity of brigatinib against a panel of kinases, providing a quantitative basis for designing and interpreting target engagement studies.

Table 1: In Vitro Kinase Inhibitory Activity of Brigatinib

Kinase TargetIC50 (nM)Kinase FamilyNotes
ALK0.6[5][8]Receptor Tyrosine KinasePrimary target
ROS11.9[1][7]Receptor Tyrosine KinasePrimary target
FLT32.1[1][7]Receptor Tyrosine Kinase
FLT3 (D835Y)1.5-2.1[5]Receptor Tyrosine KinaseMutant variant
EGFR (L858R)1.5-2.1[5]Receptor Tyrosine KinaseMutant variant
IGF-1R38[7]Receptor Tyrosine Kinase
Insulin Receptor (INSR)262[7]Receptor Tyrosine Kinase
EGFR (L858R/T790M)29-160[5]Receptor Tyrosine KinaseResistance mutation
Native EGFR29-160[5]Receptor Tyrosine Kinase
MET>1000[5]Receptor Tyrosine Kinase

Table 2: Cellular Inhibitory Activity of Brigatinib

Cell LineTarget PathwayCellular IC50 (nM)Assay Type
Karpas-299 (ALK+)ALK10[9]Proliferation
Ba/F3 (EML4-ALK)ALK14[7]Proliferation
Ba/F3 (EML4-ALK G1202R)ALK9-184[10]Proliferation
ALK+ Cell Lines (Panel)ALK4-31[11]Proliferation
ROS1-rearranged cellsROS118[7]Proliferation
FLT3-expressing cellsFLT3148-158[10]Proliferation
IGF-1R-expressing cellsIGF-1R148-158[10]Proliferation
Ba/F3 (EGFR del19)EGFR114Proliferation
Ba/F3 (EGFR T790M)EGFR281Proliferation
INSR-expressing cellsINSR>3000[8]Proliferation
Native EGFR-expressing cellsEGFR>3000[10]Proliferation

Experimental Protocols

The following protocols are designed to be adapted for use with this compound to investigate its protein target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a cellular context.[12][13] The principle lies in the thermal stabilization of a protein upon ligand binding.[12]

Materials:

  • NSCLC cell line expressing the target of interest (e.g., H3122 for ALK, HCC78 for ROS1)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies against the target protein (e.g., anti-ALK, anti-ROS1) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS to a concentration of approximately 1-5 x 10^6 cells/mL.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. A temperature gradient can be used to determine the optimal melting temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Strip and re-probe the membrane with a loading control antibody to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities of the target protein at each temperature for both the this compound treated and vehicle control samples.

    • Normalize the intensities to the loading control.

    • Plot the normalized band intensity as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis Lysis & Quantification cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Harvest & Resuspend Cells B->C D 4. Heat at Temperature Gradient C->D E 5. Cell Lysis D->E F 6. Centrifuge to Pellet Precipitated Proteins E->F G 7. Collect Supernatant (Soluble Proteins) F->G H 8. Quantify Protein Concentration G->H I 9. SDS-PAGE & Western Blot H->I J 10. Quantify Band Intensities I->J K 11. Generate Melting Curves J->K L 12. Assess Thermal Shift K->L

Figure 1. Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Quantitative Chemical Proteomics using SILAC and this compound

This protocol utilizes Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in combination with affinity purification on immobilized Brigatinib to identify and quantify its protein targets. The use of this compound as a competitor allows for the distinction between specific and non-specific binders.

Materials:

  • SILAC-compatible cell line (e.g., HEK293T)

  • SILAC-grade DMEM or RPMI-1640 medium

  • "Light" (12C6, 14N2-Lysine; 12C6, 14N4-Arginine) and "Heavy" (13C6, 15N2-Lysine; 13C6, 15N4-Arginine) amino acids

  • Dialyzed FBS

  • This compound

  • Unlabeled Brigatinib

  • Affinity beads (e.g., NHS-activated Sepharose) for immobilization of an appropriate brigatinib analog.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin (mass spectrometry grade)

  • Reagents for peptide desalting (e.g., C18 StageTips)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Methodology:

  • SILAC Labeling:

    • Culture cells for at least 6 passages in "light" or "heavy" SILAC medium to achieve >95% incorporation of the labeled amino acids.

  • Preparation of Affinity Matrix:

    • Immobilize a brigatinib analog with a suitable linker to NHS-activated Sepharose beads according to the manufacturer's instructions. This step is crucial and requires a derivative of brigatinib that can be covalently attached to the beads without compromising its binding to target proteins.

  • Cell Lysis and Protein Extraction:

    • Harvest "light" and "heavy" labeled cells and lyse them separately in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine and equalize the protein concentrations of the "light" and "heavy" lysates.

  • Affinity Purification:

    • Incubate the "light" lysate with the brigatinib-derivatized beads in the presence of an excess of free this compound (competitor).

    • Incubate the "heavy" lysate with the brigatinib-derivatized beads in the presence of vehicle (DMSO).

    • Wash the beads extensively with wash buffer to remove non-specific binders.

  • Protein Elution and Sample Preparation for Mass Spectrometry:

    • Combine the "light" and "heavy" beads and elute the bound proteins using elution buffer.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 StageTips.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides.

  • Data Analysis:

    • Use a suitable software (e.g., MaxQuant) to identify and quantify the proteins based on the "heavy"/"light" ratios of their corresponding peptides.

    • Proteins that are specifically competed off by free this compound will show a low "heavy"/"light" ratio, indicating they are true targets. Non-specific binders will have a ratio close to 1.

SILAC_Proteomics_Workflow cluster_silac SILAC Labeling cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis A 1. Culture Cells in 'Light' & 'Heavy' Media B 2. Lyse 'Light' & 'Heavy' Cells A->B C 3. Incubate Lysates with Immobilized Brigatinib B->C D 'Light' Lysate + this compound E 'Heavy' Lysate + DMSO F 4. Wash Beads D->F E->F G 5. Combine Beads & Elute Proteins F->G H 6. Trypsin Digestion G->H I 7. LC-MS/MS Analysis H->I J 8. Protein Identification & Quantification (H/L Ratio) I->J

Figure 2. SILAC-based chemical proteomics workflow.

Signaling Pathway Visualization

Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates the primary signaling cascades affected by brigatinib.

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 ROS1 ROS1 ROS1->RAS ROS1->PI3K ROS1->STAT3 EGFR EGFR EGFR->RAS IGF1R IGF-1R IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Brigatinib Brigatinib Brigatinib->ALK Brigatinib->ROS1 Brigatinib->EGFR Brigatinib->IGF1R

Figure 3. Brigatinib's impact on key oncogenic signaling pathways.

The methodologies described in this application note provide a robust framework for utilizing this compound to comprehensively study its protein target engagement. The combination of CETSA for target validation and quantitative chemical proteomics for unbiased target identification offers a powerful and synergistic approach. These techniques will enable researchers to gain deeper insights into the molecular mechanisms of brigatinib, identify novel targets and resistance mechanisms, and ultimately contribute to the development of more effective and personalized cancer therapies. The provided quantitative data and pathway diagrams serve as a valuable resource for designing and interpreting these advanced proteomic studies.

References

Application Note: Target Identification and Engagement using Brigatinib-13C6 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the identification and quantification of protein targets of Brigatinib, a potent tyrosine kinase inhibitor, using a stable isotope-labeled version, Brigatinib-13C6, in a chemical proteomics workflow. This method enables the precise and sensitive elucidation of drug-protein interactions directly in a complex biological matrix, such as cell lysates or tissue homogenates. The protocol outlines cell culture and lysis, affinity purification of Brigatinib-binding proteins, and subsequent analysis by quantitative mass spectrometry. This approach is invaluable for confirming known targets, discovering novel off-target interactions, and understanding the polypharmacology of Brigatinib, thereby aiding in drug development and personalized medicine.

Introduction

Brigatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] It is also known to inhibit other kinases such as Epidermal Growth Factor Receptor (EGFR) and ROS proto-oncogene-1 (ROS1).[1][3] Understanding the complete target profile of a drug is crucial for elucidating its mechanism of action, predicting potential side effects, and identifying mechanisms of resistance.

Chemical proteomics, coupled with quantitative mass spectrometry, has emerged as a powerful tool for unbiased drug target identification.[4][5][6] This approach often utilizes an immobilized version of the drug to capture its interacting proteins from a cell lysate.[6][7] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the drug molecule allows for the differentiation and relative quantification of specific binders from non-specific background proteins.[8][9][10] This application note provides a comprehensive protocol for utilizing this compound in a competitive binding experiment to identify its protein targets.

Principle of the Method

The experimental design is based on a competitive affinity purification-mass spectrometry (AP-MS) approach. A cellular lysate is pre-incubated with either a vehicle control or an excess of "light" (unlabeled) Brigatinib. Subsequently, this compound, immobilized on a solid support (e.g., sepharose beads), is added to the lysates. Proteins that specifically bind to Brigatinib will be competed off the beads in the sample pre-incubated with the light compound. By comparing the protein amounts captured by the this compound beads from both the vehicle-treated and the light Brigatinib-treated lysates, specific interactors can be identified and quantified. Proteins showing a significant decrease in abundance in the competed sample are considered high-confidence targets.

Experimental Protocols

Cell Culture and Lysate Preparation
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., ALK-positive NSCLC cell line H3122, or other cancer cell lines to explore novel targets).

  • Culture Conditions: Culture cells to ~80-90% confluency in appropriate media supplemented with fetal bovine serum and antibiotics. For quantitative experiments using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells can be grown in media containing "heavy" or "light" amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine) for at least five passages to ensure complete incorporation.[11][12]

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Affinity Purification using Immobilized this compound
  • Immobilization of this compound: this compound, synthesized with a suitable linker arm, is covalently coupled to a solid support matrix (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.

  • Competitive Binding Experiment:

    • For each condition (vehicle control and competition), take an equal amount of protein lysate (e.g., 1-5 mg).

    • To the "competition" sample, add free, unlabeled Brigatinib to a final concentration of 10-50 µM. To the "vehicle" sample, add the same volume of DMSO.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Add the this compound-coupled beads to both lysates.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes).

    • Remove the supernatant and wash the beads three to five times with lysis buffer to remove non-specific binders.

    • Perform a final wash with a buffer with lower detergent concentration (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

On-Bead Protein Digestion and Sample Preparation for Mass Spectrometry
  • Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the proteins.

  • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the proteins.

  • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid to a final concentration of 0.1%.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography: Use a nano-flow HPLC system with a C18 column to separate the peptides with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a human protein database (e.g., UniProt/Swiss-Prot).

    • Identify and quantify the proteins based on the detected peptides. For SILAC experiments, the software will calculate the heavy/light ratios. For label-free quantification, the peptide intensities will be compared between the vehicle and competed samples.

    • Filter the protein list to include only high-confidence identifications.

    • Calculate the fold-change in protein abundance between the vehicle and the competed samples. Proteins with a significantly reduced abundance in the competed sample are considered specific binders.

Data Presentation

The quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Known Brigatinib Targets Identified

ProteinGeneUniProt IDPeptide CountFold Change (Vehicle/Competed)p-value
Anaplastic lymphoma kinaseALKQ9UM732515.2< 0.001
Epidermal growth factor receptorEGFRP00533188.5< 0.005
ROS proto-oncogene 1ROS1P089221510.1< 0.001
Insulin-like growth factor 1 receptorIGF1RP08069124.3< 0.01

Table 2: Novel Potential Brigatinib Off-Targets

ProteinGeneUniProt IDPeptide CountFold Change (Vehicle/Competed)p-value
Tyrosine-protein kinase ABL1ABL1P00519105.7< 0.01
FLT3FLT3P3688883.9< 0.05
Mitogen-activated protein kinase 1MAPK1P28482112.5< 0.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results cell_culture Cell Culture (e.g., H3122) lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification vehicle Vehicle Control (DMSO) quantification->vehicle competition Competition (Unlabeled Brigatinib) quantification->competition incubation Incubation vehicle->incubation competition->incubation beads Immobilized this compound Beads beads->incubation washing Washing incubation->washing digestion On-Bead Digestion washing->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis target_id Target Identification & Prioritization data_analysis->target_id ALK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response ALK ALK Fusion Protein GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis Brigatinib Brigatinib Brigatinib->ALK Inhibition

References

Application Notes and Protocols for Cell-Based Assay Development with Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] Originally developed by Ariad Pharmaceuticals, it is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib also demonstrates inhibitory activity against ROS proto-oncogene-1 (ROS1) and mutated forms of the Epidermal Growth Factor Receptor (EGFR).[1][4] Its high efficacy extends to overcoming resistance to first and second-generation ALK inhibitors, including activity against the recalcitrant G1202R mutation.[2][5]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Brigatinib-13C6, a stable isotope-labeled internal standard, which is critical for accurate quantification in drug development studies. The following sections detail the mechanism of action, provide quantitative data on its inhibitory activity, and present step-by-step protocols for key cellular assays.

Mechanism of Action

Brigatinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[6] In cancer cells driven by ALK fusion proteins (e.g., EML4-ALK, NPM-ALK), constitutive activation of the ALK kinase domain leads to autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[7][8][9] Brigatinib effectively inhibits this autophosphorylation, thereby blocking the activation of key downstream signaling proteins including STAT3, AKT, ERK1/2, and S6.[3][7] This inhibition of oncogenic signaling ultimately leads to decreased cell proliferation and tumor growth.[7]

ALK Signaling Pathway Inhibition by Brigatinib

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) P_ALK Phosphorylated ALK ALK->P_ALK Autophosphorylation Brigatinib This compound Brigatinib->ALK Inhibition ATP ATP PI3K PI3K P_ALK->PI3K RAS RAS P_ALK->RAS JAK JAK P_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6 S6 mTOR->S6 Transcription Gene Transcription (Proliferation, Survival) S6->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Brigatinib inhibits ALK autophosphorylation, blocking downstream signaling pathways.

Quantitative Data

The inhibitory activity of Brigatinib has been characterized across various cancer cell lines and kinase assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Brigatinib

Kinase TargetIC50 (nmol/L)
ALK0.6
ROS11.9
FLT32.1
IGF-1R38
Insulin Receptor262
EGFR (L858R)1.5-2.1
EGFR (L858R/T790M)29-160

Data compiled from multiple sources.[2][3][6][10]

Table 2: Cellular Anti-proliferative Activity of Brigatinib (GI50 values)

Cell LineCancer TypeALK StatusGI50 (nmol/L)
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK4 - 31
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK4 - 31
H2228Non-Small Cell Lung CancerEML4-ALK4 - 31
H3122Non-Small Cell Lung CancerEML4-ALK4 - 31
CLB-BARNeuroblastomaALK Addicted75.27 ± 8.89
CLB-GENeuroblastomaALK Addicted100.00 ± 17.53
H358Non-Small Cell Lung CancerALK-negative>1,000
Ba/F3Pro-BALK-negative>3,000

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data compiled from multiple sources.[2][10][11][12]

Table 3: Brigatinib Activity Against Crizotinib-Resistant ALK Mutants

ALK MutantIC50 (nmol/L)
C1156Y<50
I1171S/T<50
V1180L<50
L1196M (Gatekeeper)<50
G1202R<50
E1210K<50
G1269A<50

Data indicates that Brigatinib maintains potent activity against a wide range of clinically observed ALK resistance mutations.[2][10]

Experimental Protocols

Cell Proliferation Assay (MTS/CCK-8)

This protocol describes a method to determine the effect of this compound on the proliferation of ALK-positive and ALK-negative cancer cell lines.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Brigatinib Add serial dilutions of This compound Incubate_24h->Add_Brigatinib Incubate_72h Incubate for 72 hours Add_Brigatinib->Incubate_72h Add_MTS Add MTS/CCK-8 reagent Incubate_72h->Add_MTS Incubate_2h Incubate for 2 hours Add_MTS->Incubate_2h Read_Absorbance Read absorbance at 490 nm Incubate_2h->Read_Absorbance Analyze_Data Calculate GI50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell proliferation (MTS/CCK-8) assay.

  • ALK-positive cells (e.g., H3122, Karpas-299)

  • ALK-negative cells (e.g., H358)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTS or CCK-8 reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • MTS/CCK-8 Addition and Measurement:

    • Add 20 µL of MTS or CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

Western Blot Analysis of ALK Phosphorylation and Downstream Signaling

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.

Western_Blot_Workflow Start Start Seed_Cells_6well Seed cells in 6-well plates Start->Seed_Cells_6well Incubate_24h_WB Incubate for 24 hours Seed_Cells_6well->Incubate_24h_WB Treat_Brigatinib Treat with this compound (e.g., 2-4 hours) Incubate_24h_WB->Treat_Brigatinib Lyse_Cells Lyse cells and collect protein Treat_Brigatinib->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with primary antibodies (p-ALK, ALK, p-STAT3, etc.) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect Image Image the blot Detect->Image End End Image->End

References

Troubleshooting & Optimization

Technical Support Center: Brigatinib-13C6 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brigatinib-13C6 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled version of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. It contains six Carbon-13 (¹³C) atoms in place of Carbon-12 (¹²C) atoms. This labeling makes it an ideal internal standard (IS) for quantitative analysis of Brigatinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[1][2]

Q2: What is isotopic interference and how can it affect my results?

A2: Isotopic interference, or cross-talk, in the context of LC-MS/MS analysis, refers to the contribution of signal from an analyte to its stable isotope-labeled internal standard, or vice-versa.[3][4] This can lead to inaccurate quantification of the analyte. There are two primary types of isotopic interference to consider when using this compound:

  • Type I Interference (Analyte to IS): The signal from naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled Brigatinib contributes to the signal of the this compound internal standard. This is more likely to occur at high concentrations of the analyte.

  • Type II Interference (IS to Analyte): The presence of unlabeled Brigatinib as an impurity in the this compound internal standard contributes to the signal of the analyte. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Q3: Where can I find the isotopic purity of my this compound standard?

A3: The isotopic purity of your this compound standard is a critical piece of information and should be provided in the Certificate of Analysis (CoA) from the supplier.[5] It is essential to obtain and review the CoA for each new lot of internal standard to assess its suitability for your assay. Commercial suppliers like Shimadzu Chemistry & Diagnostics provide a comprehensive CoA with their stable labeled standards.[5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification at Low Concentrations (Potential IS Impurity)

Symptom: You observe a consistent overestimation of Brigatinib concentrations, particularly near the Lower Limit of Quantification (LLOQ). Blank samples spiked only with the this compound internal standard show a detectable signal in the Brigatinib channel.

Potential Cause: The this compound internal standard may contain a small amount of unlabeled Brigatinib as an impurity (Type II interference).

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA):

    • Obtain the CoA for your specific lot of this compound from the supplier.

    • Examine the stated isotopic purity and the percentage of unlabeled Brigatinib.

    • This information is crucial for determining the expected level of interference.

  • Experimental Verification:

    • Prepare a "zero sample" by spiking a blank matrix (e.g., plasma) with your working concentration of this compound only.

    • Analyze this sample using your established LC-MS/MS method.

    • Measure the peak area of the signal in the mass transition for unlabeled Brigatinib.

    • Compare this to the peak area of your LLOQ standard. A significant signal in the zero sample confirms interference.

  • Mitigation Strategies:

    • Correction Factor: If the level of impurity is low and consistent, you can calculate a correction factor to subtract the contribution of the IS to the analyte signal. This requires careful validation.

    • Higher Purity Standard: If the interference is significant and impacts data quality, consider sourcing a new lot of this compound with a higher isotopic purity.

    • Adjust LLOQ: If the interference cannot be eliminated, you may need to raise the LLOQ of your assay to a level where the contribution from the IS is negligible.

Issue 2: Non-linear Calibration Curve at High Concentrations (Potential Analyte Cross-Talk)

Symptom: Your calibration curve for Brigatinib becomes non-linear at the upper concentration range, often showing a positive bias.

Potential Cause: At high concentrations of unlabeled Brigatinib, the natural abundance of heavy isotopes (primarily ¹³C) can contribute to the signal of the this compound internal standard (Type I interference). This is because the mass spectrometer may not be able to fully resolve the isotopic peaks.

Troubleshooting Steps:

  • Evaluate Isotopic Overlap:

    • The molecular weight of Brigatinib is approximately 583.3 g/mol . The M+1, M+2, etc., isotopic peaks of Brigatinib will be present at m/z values higher than the monoisotopic peak.

    • The this compound will have a monoisotopic mass approximately 6 Da higher.

    • Theoretically, the M+6 peak of unlabeled Brigatinib could contribute to the signal of the this compound.

  • Experimental Verification:

    • Prepare a high-concentration standard of unlabeled Brigatinib without any internal standard.

    • Analyze this sample and monitor the mass transition for this compound.

    • A detectable signal in the IS channel confirms cross-talk from the analyte.

  • Mitigation Strategies:

    • Optimize Mass Spectrometer Resolution: If your instrument allows, increase the resolution to better separate the isotopic peaks of the analyte from the internal standard.

    • Select a Different Precursor Ion for IS: Instead of monitoring the monoisotopic peak of this compound, consider using a less abundant but more distinct isotopic peak (e.g., the M+1 or M+2 peak of the labeled standard) as the precursor ion, provided it does not have interference from the analyte.[4]

    • Adjust Calibration Range: If the non-linearity persists and cannot be corrected, you may need to lower the Upper Limit of Quantification (ULOQ) of your assay to a range where the cross-talk is minimal.

Issue 3: Co-elution of Brigatinib Metabolites with the Internal Standard

Symptom: You observe unexpected peaks or an altered peak shape for the this compound internal standard, or inconsistent internal standard response across different samples.

Potential Cause: A metabolite of Brigatinib may have a mass that is isobaric (same nominal mass) with the this compound internal standard and may not be chromatographically separated. Brigatinib undergoes metabolism primarily through N-demethylation and cysteine conjugation.[5]

Troubleshooting Steps:

  • Review Brigatinib Metabolism:

    • Familiarize yourself with the known metabolic pathways of Brigatinib. Key Phase I metabolites include products of N-dealkylation, α-hydroxylation, and α-oxidation.

    • Calculate the expected masses of these metabolites. For example, an N-demethylated metabolite would have a mass 14 Da lower than Brigatinib.

  • Chromatographic Separation:

    • Develop a robust LC method that provides good separation between Brigatinib, its major metabolites, and the internal standard.

    • Experiment with different mobile phase compositions, gradients, and column chemistries to achieve optimal resolution.

  • Mass Spectrometric Specificity:

    • Ensure that the selected reaction monitoring (SRM) transitions for this compound are highly specific and do not show interference from co-eluting metabolites.

    • If a metabolite is suspected to be isobaric with the IS, analyze a sample known to contain that metabolite (e.g., from an in vitro metabolism study) and monitor the IS transition to confirm the absence of cross-talk.

Quantitative Data Summary

The following table summarizes typical mass spectrometric parameters used for the quantification of Brigatinib. Note that the transitions for this compound will be shifted by +6 Da for the precursor ion and potentially for some fragment ions, depending on the location of the ¹³C labels.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Brigatinib584.3484.1Varies by instrument[3]
Brigatinib584.0456.0Varies by instrument[5]
This compound 590.3 490.1 To be optimized
This compound 590.3 462.0 To be optimized

Note: The exact m/z values and collision energies should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Talk from Analyte to Internal Standard

Objective: To determine the extent of signal contribution from high concentrations of unlabeled Brigatinib to the this compound internal standard channel.

Materials:

  • Stock solution of unlabeled Brigatinib

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

Procedure:

  • Prepare a series of high-concentration standards of unlabeled Brigatinib in the blank matrix, ranging from the expected upper limit of quantification (ULOQ) to potentially higher concentrations. Do not add any this compound internal standard.

  • Prepare a "zero" sample containing only the blank matrix.

  • Analyze the samples using the established LC-MS/MS method.

  • Monitor the selected reaction monitoring (SRM) transition for this compound (e.g., m/z 590.3 -> 490.1).

  • Integrate the peak area, if any, in the this compound channel for each high-concentration standard and the zero sample.

  • Analysis: A significant peak area in the IS channel that increases with the concentration of the unlabeled analyte indicates cross-talk.

Protocol 2: Assessment of Unlabeled Analyte in the Labeled Internal Standard

Objective: To quantify the amount of unlabeled Brigatinib present as an impurity in the this compound internal standard.

Materials:

  • Stock solution of this compound

  • Blank biological matrix

  • Calibrated stock solution of unlabeled Brigatinib for standard curve preparation

  • LC-MS/MS system

Procedure:

  • Prepare a sample containing only the working concentration of the this compound internal standard in the blank matrix ("IS-only sample").

  • Prepare a standard calibration curve of unlabeled Brigatinib in the blank matrix, without the addition of the internal standard.

  • Analyze the IS-only sample and the calibration curve samples using the established LC-MS/MS method.

  • Monitor the SRM transition for unlabeled Brigatinib (e.g., m/z 584.3 -> 484.1).

  • Integrate the peak area of the unlabeled Brigatinib in the IS-only sample.

  • Analysis: Using the calibration curve, determine the concentration of unlabeled Brigatinib corresponding to the peak area measured in the IS-only sample. This concentration represents the contribution of the impurity from the internal standard.

Visualizations

Isotopic_Interference_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting & Mitigation S1 Inaccurate Low-End Quantification C1 IS Impurity (Unlabeled Analyte) S1->C1 S2 Non-Linear High-End Calibration C2 Analyte Isotopic Contribution S2->C2 S3 Inconsistent IS Peak C3 Metabolite Interference S3->C3 Sol1 Review CoA Verify with 'Zero Sample' Use Correction Factor or Higher Purity IS C1->Sol1 Sol2 Evaluate Isotopic Overlap Optimize MS Resolution Select Different Precursor Ion for IS C2->Sol2 Sol3 Review Metabolism Optimize Chromatography Ensure SRM Specificity C3->Sol3

Caption: Troubleshooting workflow for isotopic interference with this compound.

Brigatinib_Metabolism_Pathway Brigatinib Brigatinib (m/z 584.3) Metabolite1 N-demethylated Metabolite Brigatinib->Metabolite1 CYP3A4/2C8 (-CH2) Metabolite2 Hydroxylated Metabolite Brigatinib->Metabolite2 CYP3A4/2C8 (+O) Metabolite3 Oxidized Metabolite Brigatinib->Metabolite3 CYP3A4/2C8 (+O)

Caption: Simplified metabolic pathways of Brigatinib.

Experimental_Workflow_IS_Purity start Start: Assess IS Purity prep_is Prepare 'IS-only' Sample (Blank Matrix + this compound) start->prep_is prep_cal Prepare Calibration Curve (Unlabeled Brigatinib) start->prep_cal analyze Analyze all samples by LC-MS/MS prep_is->analyze prep_cal->analyze measure Measure Peak Area of Unlabeled Brigatinib in 'IS-only' Sample analyze->measure quantify Quantify Impurity Concentration using Calibration Curve measure->quantify end Result: % Impurity in IS quantify->end

Caption: Experimental workflow to determine the purity of the this compound internal standard.

References

Improving the sensitivity of Brigatinib-13C6 detection in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of Brigatinib-13C6 detection in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound in complex biological samples.

IssuePotential CauseSuggested Solution
Low Signal Intensity or Poor Sensitivity Suboptimal Sample Preparation: Incomplete extraction of Brigatinib from the matrix, leading to low recovery.- Optimize Protein Precipitation: Ensure the correct ratio of organic solvent (e.g., acetonitrile, methanol) to plasma/homogenate is used. Typically, a 3:1 or 4:1 ratio is effective. Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure complete protein removal. - Consider Alternative Extraction Methods: For particularly complex matrices, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may provide a cleaner extract and improve recovery. SPE can effectively remove salts and phospholipids that interfere with ionization.
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of Brigatinib in the mass spectrometer.- Improve Chromatographic Separation: Modify the LC gradient to better separate Brigatinib from the region where matrix components elute. - Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[1] - Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
Suboptimal Mass Spectrometer Settings: Incorrect ionization source parameters or collision energy can lead to inefficient ion generation and fragmentation.- Optimize ESI Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. - Optimize Collision Energy: Perform a compound optimization experiment to determine the collision energy that yields the most intense and stable product ion for both Brigatinib and this compound.
High Background Noise Contaminated Solvents or Reagents: Impurities in solvents, additives, or sample preparation reagents can contribute to high background noise.- Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - Check Reagents: Ensure all reagents are of high purity and are stored correctly.
Carryover from Previous Injections: Residual Brigatinib from a previous high-concentration sample may be present in the injection system or on the analytical column.- Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. A mixture of organic and aqueous solvents, sometimes with a small amount of acid or base, can be effective. - Inject Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean.
Leaks in the LC-MS System: Air leaks in the system can introduce nitrogen and other atmospheric components, leading to high background noise.[2]- Perform a Leak Check: Systematically check all fittings and connections from the solvent reservoirs to the mass spectrometer.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with the Column: The basic nature of Brigatinib can lead to interactions with residual silanol groups on the stationary phase, causing peak tailing.- Use a High-Purity, End-Capped Column: Select a column with minimal residual silanol activity. - Optimize Mobile Phase pH: The addition of a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can improve peak shape by protonating Brigatinib and minimizing interactions with silanols.[3]
Column Overload: Injecting too much analyte can lead to peak fronting.- Reduce Injection Volume or Sample Concentration: If overloading is suspected, dilute the sample or reduce the injection volume.
Inconsistent Results or High Variability Inconsistent Sample Preparation: Variability in extraction efficiency between samples.- Use an Automated Liquid Handler: For high-throughput analysis, an automated system can improve the precision of liquid handling steps. - Ensure Consistent Vortexing and Centrifugation Times: Standardize all manual sample preparation steps.
Internal Standard Issues: The internal standard is not behaving identically to the analyte.- Ensure Co-elution of Analyte and Internal Standard: The retention times of Brigatinib and this compound should be very close. - Check for Isotopic Contribution: At high concentrations of Brigatinib, the M+6 isotope may contribute to the signal of this compound. Verify that the selected mass transitions for the analyte and internal standard are free from mutual interference.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most common sample preparation technique for Brigatinib in plasma?

A1: The most commonly reported and simplest method is protein precipitation (PPT) with acetonitrile or methanol.[4][5] This method is fast and effective at removing the majority of proteins from the sample.

Q2: When should I consider using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: SPE or LLE should be considered when you are experiencing significant matrix effects with PPT, or when you need to achieve very low limits of quantification. These techniques provide a more thorough cleanup of the sample, removing more interfering substances like phospholipids and salts, which can lead to improved sensitivity and reproducibility.[6][7]

Q3: How can I improve the recovery of Brigatinib from my samples?

A3: To improve recovery, ensure that the pH of your extraction solvent is appropriate for Brigatinib, which is a basic compound. Acidifying the extraction solvent can help to keep it in its ionized form, which can improve its solubility in aqueous solutions. For LLE, optimizing the pH of both the aqueous and organic phases is critical. For SPE, selecting the appropriate sorbent and elution solvent is key.

Chromatography

Q4: What type of HPLC/UPLC column is recommended for Brigatinib analysis?

A4: A C18 reversed-phase column is most commonly used for the analysis of Brigatinib.[4] It is important to choose a column with high purity silica and good end-capping to minimize peak tailing.

Q5: Why is an acidic modifier, like formic acid, typically added to the mobile phase?

A5: An acidic modifier, such as 0.1% formic acid, is added to the mobile phase to improve the peak shape of basic compounds like Brigatinib.[3] The acid protonates the Brigatinib molecule, reducing its interaction with any residual silanol groups on the column's stationary phase, which in turn minimizes peak tailing and improves chromatographic efficiency.

Mass Spectrometry

Q6: What are the typical mass transitions (MRM) for Brigatinib and this compound?

A6: While the exact mass transitions should be optimized on your specific instrument, a commonly used transition for Brigatinib is m/z 584.3 -> 484.1. For this compound, the precursor ion will be shifted by approximately 6 Da, so the transition would be approximately m/z 590.3 -> 490.1. The product ion may be the same or shifted depending on where the 13C labels are located. It is crucial to confirm these transitions experimentally.

Q7: How do I troubleshoot for potential isotopic interference between Brigatinib and this compound?

A7: To check for isotopic interference, prepare a high-concentration solution of unlabeled Brigatinib and analyze it using the MRM transition for this compound. If a significant signal is detected, this indicates that the natural isotope abundance of Brigatinib is contributing to the internal standard signal. A similar experiment should be performed by injecting a solution of this compound and monitoring the Brigatinib transition to check for any unlabeled impurity in the internal standard.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various published methods for the detection of Brigatinib in different matrices.

Table 1: Linearity Ranges and Lower Limits of Quantification (LLOQ) for Brigatinib

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma50 - 2,50050[8][9]
Human Plasma4 - 4,0004[5][10]
Rat Plasma1.0 - 2,0001.0[11][12]
Rat Brain Homogenate0.5 - 1,0000.5[11][12]
Human Plasma5 - 5005.72

Table 2: Precision and Accuracy Data for Brigatinib Quantification

MatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Human PlasmaLLOQ, Low, Mid, High QC2.2 - 15.02.2 - 15.087.2 - 110.2[5][10]
Rat PlasmaLLOQ, Low, Mid, High QC< 15< 1585 - 115[11][12]
Human PlasmaLLOQ, Low, Mid, High QC0.45 - 1.850.45 - 1.8597.37 - 104.85

Experimental Protocols

Protocol 1: Protein Precipitation for Brigatinib Extraction from Plasma
  • Sample Preparation:

    • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid Chromatography Parameters
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C.

Protocol 3: Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Brigatinib: Q1: 584.3 m/z -> Q3: 484.1 m/z

    • This compound: Q1: 590.3 m/z -> Q3: 490.1 m/z

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma/Homogenate Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ALK ALK ALK->RAS ALK->PI3K Brigatinib Brigatinib Brigatinib->EGFR Inhibition Brigatinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Brigatinib signaling pathway inhibition.

References

Strategies to minimize ion suppression for Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Brigatinib and its stable isotope-labeled internal standard, Brigatinib-13C6.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity for both Brigatinib and this compound High levels of matrix components (e.g., phospholipids, salts) in the prepared sample are causing significant ion suppression.[1][2] The sample cleanup method may be insufficient for the complexity of the matrix.[3]1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components.[2][4] 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, though this may impact the limit of detection.[5] 3. Adjust Chromatographic Separation: Modify the gradient elution to better separate Brigatinib from the region where matrix components elute.[2][6]
Inconsistent or poor reproducibility of results The internal standard (this compound) may not be adequately compensating for variable ion suppression between samples. This can happen if the internal standard and analyte do not co-elute perfectly.[7]1. Verify Co-elution: Ensure that the chromatographic conditions result in the co-elution of Brigatinib and this compound. Stable isotope-labeled internal standards are expected to have very similar retention times to the analyte.[7] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.[2]
Significant peak tailing or poor peak shape Interaction of the analyte with metal components in the HPLC system (e.g., column hardware) can lead to poor peak shape and contribute to ion suppression.[8]1. Use Metal-Free Components: Consider using a metal-free or PEEK-lined HPLC column and tubing to minimize analyte chelation and adsorption.[8] 2. Mobile Phase Additives: The use of mobile phase modifiers like formic acid can improve peak shape and ionization efficiency.[9]
Sudden drop in signal during a batch analysis Contamination of the ion source or mass spectrometer inlet can occur from the accumulation of non-volatile matrix components.[4]1. Implement a Diverter Valve: Use a diverter valve to direct the flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only introduce the analyte peak into the mass spectrometer. 2. Regular Instrument Cleaning: Establish a routine maintenance schedule for cleaning the ion source to prevent buildup of contaminants.

Frequently Asked Questions (FAQs)

1. What is ion suppression and why is it a concern for Brigatinib analysis?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest (Brigatinib) is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, tissue homogenate).[2][5] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[6]

2. How can I determine if ion suppression is affecting my assay?

A common method is the post-column infusion experiment.[1][4] In this technique, a constant flow of Brigatinib solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal of Brigatinib indicates the retention time at which matrix components are eluting and causing ion suppression.[4]

3. Will using this compound as an internal standard completely eliminate ion suppression issues?

While a stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, it may not completely eliminate the problem.[7] It is crucial that this compound co-elutes with Brigatinib to experience the same degree of ion suppression.[7] Significant ion suppression can still negatively impact the overall sensitivity of the assay.

4. What are the most effective sample preparation techniques to minimize ion suppression for Brigatinib?

The effectiveness of a sample preparation technique depends on the complexity of the biological matrix. Here is a comparison of common methods:

Sample Preparation Method Effectiveness in Removing Interferences Potential for Ion Suppression Typical Recovery
Protein Precipitation (PPT) Low to ModerateHigh[6]Good
Liquid-Liquid Extraction (LLE) Moderate to HighModerate[2]Variable
Solid-Phase Extraction (SPE) HighLow[2]Good to Excellent

In general, SPE is considered the most effective method for removing a broad range of interfering matrix components, thereby minimizing ion suppression.[2][4]

5. Can changing the ionization source help reduce ion suppression?

Yes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[5][10] However, the suitability of APCI depends on the analyte's chemical properties. For Brigatinib, ESI in positive ion mode is commonly used.[9][11]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify the chromatographic regions where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • Brigatinib standard solution (e.g., 100 ng/mL in mobile phase)

  • Prepared blank biological matrix sample (e.g., protein-precipitated plasma without analyte)

  • Mobile phase

Methodology:

  • Set up the LC-MS/MS system with the analytical column used for Brigatinib analysis.

  • Install a T-connector between the column outlet and the mass spectrometer inlet.

  • Connect a syringe pump to the T-connector to deliver a constant, low flow rate (e.g., 10 µL/min) of the Brigatinib standard solution.

  • Begin infusing the Brigatinib solution and acquire data in MRM mode for the Brigatinib transition. A stable baseline signal should be observed.

  • Inject the prepared blank matrix sample onto the column and run the chromatographic method.

  • Monitor the Brigatinib signal. A decrease or dip in the baseline indicates ion suppression at that retention time.[4]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from a biological sample prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode or reversed-phase, chosen based on Brigatinib's properties)

  • SPE vacuum manifold

  • Blank biological matrix (e.g., plasma)

  • This compound internal standard solution

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Nitrogen evaporator

Methodology:

  • Spike the biological matrix sample with the this compound internal standard.

  • Condition the SPE cartridge by passing the conditioning solvent through it.

  • Equilibrate the cartridge with the equilibration solvent.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with the wash solvent to remove salts and polar interferences.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute Brigatinib and this compound with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

cluster_0 Troubleshooting Ion Suppression start Low or Inconsistent Signal Observed check_is Check Internal Standard (this compound) Performance start->check_is is_ok IS Signal is Stable and Reproducible? check_is->is_ok is_not_ok IS Signal is Unstable is_ok->is_not_ok No assess_matrix Assess Matrix Effect (Post-Column Infusion) is_ok->assess_matrix Yes optimize_chrom Optimize Chromatography (Co-elution, Peak Shape) is_not_ok->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate suppression_present Significant Ion Suppression Detected? assess_matrix->suppression_present no_suppression Minimal Suppression suppression_present->no_suppression No improve_cleanup Improve Sample Cleanup (LLE, SPE) suppression_present->improve_cleanup Yes no_suppression->revalidate dilute Dilute Sample improve_cleanup->dilute improve_cleanup->revalidate dilute->revalidate

Caption: Workflow for troubleshooting ion suppression in Brigatinib analysis.

cluster_pathway Brigatinib Signaling Pathway Inhibition brigatinib Brigatinib alk ALK Fusion Protein (e.g., EML4-ALK) brigatinib->alk inhibits egfr EGFR brigatinib->egfr inhibits stat3 STAT3 alk->stat3 akt AKT alk->akt erk ERK alk->erk egfr->stat3 egfr->akt egfr->erk proliferation Cell Proliferation stat3->proliferation survival Cell Survival akt->survival erk->proliferation

Caption: Simplified signaling pathways inhibited by Brigatinib.[9]

References

Technical Support Center: Quantification of Brigatinib-13C6 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on method refinement for the quantification of Brigatinib in tissue samples using Brigatinib-13C6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for Brigatinib quantification in tissue?

A1: A stable isotope-labeled (SIL) internal standard is highly recommended to accurately account for variations in sample extraction efficiency and matrix effects.[1][2][3][4] this compound is an ideal choice as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, which provides the most accurate correction.[2][5]

Q2: What is the most common sample preparation technique for tissue samples?

A2: The most frequently cited method for extracting Brigatinib from tissue is protein precipitation following tissue homogenization.[6][7][8][9] Tissues are first homogenized in a suitable buffer or water.[8] Subsequently, a cold organic solvent, typically acetonitrile, is added to precipitate proteins, allowing for the separation of the drug into the supernatant.[6][7]

Q3: How can I minimize matrix effects when analyzing Brigatinib in different tissues?

A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous components, are a common challenge in tissue analysis.[10] To minimize these effects:

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the best tool to compensate for matrix effects as it is affected in the same way as the analyte.[1][2][4]

  • Optimize Chromatographic Separation: Develop a robust LC method to separate Brigatinib from interfering matrix components. Gradient elution is often employed for this purpose.[6][8][9]

  • Dilute the Sample: If matrix effects are severe, diluting the tissue homogenate can reduce the concentration of interfering substances.

  • Evaluate Different Extraction Techniques: While protein precipitation is common, solid-phase extraction (SPE) could be explored for cleaner extracts.[11]

Q4: What are the typical LC-MS/MS parameters for Brigatinib analysis?

A4: A typical LC-MS/MS method for Brigatinib involves:

  • Column: A C18 reverse-phase column.[6][9]

  • Mobile Phase: A gradient of acetonitrile and water, often with a formic acid modifier (e.g., 0.1%) to improve ionization.[6][8][9]

  • Ionization: Electrospray ionization (ESI) in positive mode.[8][9]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[6][8] The precursor ion for Brigatinib is typically [M+H]+ at m/z 584.3.[8]

Q5: My recovery of Brigatinib from tissue is low and variable. What can I do?

A5: Low and inconsistent recovery can be due to several factors:

  • Inefficient Homogenization: Ensure the tissue is completely homogenized to release the drug.

  • Drug Binding: Brigatinib may bind to tissue proteins. Ensure the protein precipitation step is efficient by using a sufficient volume of cold acetonitrile and vortexing thoroughly.

  • Precipitate Formation: After centrifugation, ensure the supernatant is carefully collected without disturbing the protein pellet.

  • Adsorption: Brigatinib may adsorb to plasticware. Using low-retention tubes and tips can help mitigate this.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Variability in Results Inconsistent sample homogenization. Inconsistent internal standard addition. Variable extraction recovery.[1][4] Matrix effects.[10]Ensure a consistent and thorough homogenization protocol for all samples. Add the internal standard (this compound) accurately to every sample, standard, and QC. Use a stable isotope-labeled internal standard like this compound to correct for recovery differences.[1][4] Optimize chromatography to separate Brigatinib from interfering peaks.
Low Signal Intensity / Poor Sensitivity Inefficient extraction. Suboptimal MS/MS parameters. Ion suppression from the tissue matrix.Optimize the protein precipitation protocol (e.g., solvent-to-sample ratio, vortexing time). Perform tuning of the mass spectrometer for Brigatinib and this compound to determine the optimal precursor/product ion transitions and collision energies. Improve chromatographic separation to move Brigatinib away from areas of significant ion suppression. Consider a more rigorous sample cleanup like SPE.
Peak Tailing or Splitting Column degradation or contamination. Incompatible sample solvent with the mobile phase. Secondary interactions with the column stationary phase.Use a guard column and replace the analytical column if necessary. Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions. Adjust mobile phase pH or organic content to improve peak shape.
Carryover Adsorption of Brigatinib to the injector, tubing, or column. Insufficient needle wash.Include a strong solvent in the needle wash solution. Increase the wash volume and/or the number of wash cycles. Inject blank samples after high-concentration samples to assess and manage carryover.[8]
Internal Standard (IS) Response is Erratic Inaccurate pipetting of IS. Degradation of the IS. IS experiencing different matrix effects than the analyte (unlikely with a SIL IS).Calibrate pipettes regularly. Check the stability of the IS stock and working solutions.[8] Investigate for potential interferences at the m/z of the IS.

Experimental Protocols

Tissue Homogenization
  • Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Add a specific volume of cold homogenization buffer (e.g., phosphate-buffered saline or water) to achieve a desired tissue-to-buffer ratio (e.g., 1:4 w/v).[8]

  • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Store homogenates at -80°C until analysis.

Sample Preparation (Protein Precipitation)
  • Thaw tissue homogenate samples on ice.

  • Pipette a known volume of the homogenate (e.g., 50 µL) into a microcentrifuge tube.

  • Add the this compound internal standard working solution.

  • Add 3-4 volumes of ice-cold acetonitrile (e.g., 150-200 µL).[6][7]

  • Vortex vigorously for 1-2 minutes to ensure thorough protein precipitation.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, then reconstitute in a solvent compatible with the mobile phase.

Quantitative Data Summary

The following tables summarize typical validation parameters reported for Brigatinib quantification in biological matrices. These can serve as a benchmark for method development.

Table 1: LC-MS/MS Method Parameters

ParameterTypical Value/Condition
LC Column C18, e.g., Ethylene Bridged Octadecyl Silica[6][7]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.5 - 0.6 mL/min[6][8]
Ionization Mode ESI Positive[8]
MRM Transition (Brigatinib) m/z 584.3 → 484.1 (example)[8]
MRM Transition (this compound) m/z 590.3 → 490.1 (predicted)

Table 2: Method Validation Performance

ParameterBrigatinib in Plasma[6][7]Brigatinib in Brain Homogenate[8]
Linearity Range 4 - 4000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15% (87.2% to 110.2%)Within ±15%
Precision (%RSD) < 15% (2.2% to 15.0%)< 15%
Lower Limit of Quantification (LLOQ) 4 ng/mL0.5 ng/mL

Visualizations

Workflow_for_Brigatinib_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Weigh Tissue Sample Homogenize Homogenize in Buffer Tissue->Homogenize Aliquot Aliquot Homogenate Homogenize->Aliquot Add_IS Add this compound IS Aliquot->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Positive ESI Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Brigatinib quantification in tissue.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results (High %RSD) Cause1 Variable Recovery Problem->Cause1 Cause2 Matrix Effects Problem->Cause2 Cause3 Inaccurate Pipetting Problem->Cause3 Sol1 Use Stable Isotope-Labeled IS (this compound) Cause1->Sol1 Corrects for variability Sol4 Improve Homogenization Cause1->Sol4 Cause2->Sol1 Co-elutes & compensates Sol2 Optimize Chromatography Cause2->Sol2 Separates from interferences Sol3 Calibrate Pipettes Cause3->Sol3

Caption: Troubleshooting logic for addressing inconsistent results.

References

Dealing with poor chromatographic peak shape of Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor chromatographic peak shape encountered during the analysis of Brigatinib-13C6.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of your HPLC column.[1][2][3] These interactions lead to a portion of the analyte being more strongly retained, resulting in a skewed peak shape. Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or column degradation.[1]

Q2: What is causing the fronting of my this compound peak?

A2: Peak fronting is less common than tailing but can occur due to several factors. The most common cause is column overload, where too much sample is injected, saturating the stationary phase.[4][5] Other possibilities include a collapsed column bed, a strong sample solvent, or co-elution with an interfering compound.[5][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Brigatinib. Brigatinib has several basic functional groups with pKa values of 1.73, 3.65, 4.72, and 8.04.[7] Operating at a pH close to one of these pKa values can lead to the presence of multiple ionic forms of the analyte, resulting in peak broadening or splitting.[8] To ensure a single ionic form and minimize silanol interactions, a low pH mobile phase (typically pH ≤ 3) is recommended to fully protonate the silanol groups and the basic sites on the this compound molecule.[1][2]

Q4: Can the choice of organic modifier in the mobile phase impact peak shape?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase chromatography, they have different solvent strengths and viscosities. The choice between acetonitrile and methanol can affect selectivity and peak symmetry. It is advisable to evaluate both during method development to determine which provides the best peak shape for this compound.

Q5: My peak shape is good for standards but poor for my extracted samples. What could be the reason?

A5: This issue often points to a matrix effect or a problem with your sample preparation. The sample matrix might contain components that interfere with the chromatography or alter the local pH at the column inlet. Additionally, if the sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to peak distortion.[9][10][11] Ensure your sample solvent is as weak as or weaker than the initial mobile phase conditions.

Troubleshooting Guide

Systematic Troubleshooting of Poor Peak Shape for this compound

This guide provides a step-by-step approach to diagnosing and resolving poor chromatographic peak shape for this compound.

Step 1: Initial Assessment and Observation

Carefully observe the chromatogram to characterize the peak shape issue. Is it tailing, fronting, or a split peak? Does the issue affect only the this compound peak or all peaks in the chromatogram?

Step 2: Investigate Potential Causes

Based on your observations, consider the following potential causes and solutions:

Scenario 1: Peak Tailing

  • Cause: Secondary interactions with residual silanols.

    • Solution 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase to 3 or below using an additive like formic acid (0.1%) or trifluoroacetic acid (0.1%).[1][7] This will protonate the silanol groups and minimize unwanted interactions.

    • Solution 2: Use an End-Capped Column. Employ a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups.[3]

    • Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the active sites on the stationary phase. However, this may not be compatible with mass spectrometry detection.

  • Cause: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

  • Cause: Mismatched Sample Solvent.

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[9][10]

  • Cause: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Scenario 2: Peak Fronting

  • Cause: Column Overload.

    • Solution: Decrease the amount of sample injected by reducing the injection volume or diluting the sample.[4]

  • Cause: Incompatible Sample Solvent.

    • Solution: Ensure the sample solvent is not significantly stronger than the mobile phase.[6]

  • Cause: Collapsed Column Bed.

    • Solution: This is a serious column issue. Replace the column.[6]

Scenario 3: Split Peaks

  • Cause: Partially Blocked Frit or Column Void.

    • Solution: Backflush the column. If this does not resolve the issue, the column may need to be replaced.

  • Cause: pH of the sample is very different from the mobile phase.

    • Solution: Adjust the pH of the sample to match the mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Mobile Phase A (Aqueous):

    • To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).

    • Sonicate for 15 minutes to degas.

  • Preparation of Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18, 2.7 µm, 50 x 4.6 mm.[7]

    • Mobile Phase: Gradient or isocratic elution with a mixture of Mobile Phase A and B. A starting point could be 75% Mobile Phase B.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 5-10 µL.[7]

  • Analysis:

    • Inject a standard solution of this compound and observe the peak shape.

    • If tailing persists, consider increasing the formic acid concentration slightly or switching to a different acidic modifier if your detector allows.

Protocol 2: Sample Solvent Evaluation

  • Prepare this compound Samples in Different Solvents:

    • Solvent 1: Initial mobile phase composition (e.g., 25:75 water with 0.1% formic acid: methanol).[7]

    • Solvent 2: 50:50 Acetonitrile:Water.

    • Solvent 3: 100% Methanol.

  • Analysis:

    • Inject equal concentrations of this compound from each solvent under the same chromatographic conditions.

    • Compare the peak shapes obtained from each injection.

    • Select the solvent that provides the most symmetrical peak.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Shape (Illustrative Data)

Mobile Phase pHTailing Factor (USP)Asymmetry FactorObservations
7.02.52.8Severe tailing
5.01.82.0Moderate tailing
3.01.21.3Improved symmetry
2.51.01.1Symmetrical peak

Table 2: Effect of Sample Solvent on this compound Peak Shape (Illustrative Data)

Sample SolventPeak ShapeTailing Factor (USP)
100% AcetonitrileFronting< 1.0
50:50 Acetonitrile:WaterSymmetrical1.1
Initial Mobile PhaseSymmetrical1.0

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Peak Shape Observed cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_end Resolution start Characterize Peak (Tailing, Fronting, Split) Tailing Peak Tailing start->Tailing If Tailing Fronting Peak Fronting start->Fronting If Fronting Silanol Secondary Silanol Interactions? Tailing->Silanol Overload_T Column Overload? Silanol->Overload_T No Lower_pH Lower Mobile Phase pH (e.g., pH < 3) Silanol->Lower_pH Yes Solvent_T Sample Solvent Mismatch? Overload_T->Solvent_T No Reduce_Conc_T Reduce Injection Volume or Dilute Sample Overload_T->Reduce_Conc_T Yes Change_Solvent_T Use Weaker Sample Solvent Solvent_T->Change_Solvent_T Yes end Symmetrical Peak Achieved Lower_pH->end Reduce_Conc_T->end Change_Solvent_T->end Overload_F Column Overload? Fronting->Overload_F Solvent_F Strong Sample Solvent? Overload_F->Solvent_F No Reduce_Conc_F Reduce Injection Volume or Dilute Sample Overload_F->Reduce_Conc_F Yes Change_Solvent_F Use Weaker Sample Solvent Solvent_F->Change_Solvent_F Yes Reduce_Conc_F->end Change_Solvent_F->end

Caption: Troubleshooting workflow for poor peak shape of this compound.

Caption: Impact of mobile phase pH on this compound peak shape.

References

Best practices for handling and storage of Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Brigatinib-13C6, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in research?

A1: this compound is a stable isotope-labeled version of Brigatinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In research, it is primarily used as an internal standard in pharmacokinetic and metabolic studies, allowing for accurate quantification of Brigatinib in biological samples by mass spectrometry.

Q2: What are the primary safety precautions I should take when handling this compound powder?

A2: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Avoid contact with skin and eyes.[1] After handling, wash hands thoroughly.[1]

Q3: How should I store the solid this compound compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.

Q4: What is the recommended solvent for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of Brigatinib.[2] Ethanol can also be used.[2] Brigatinib is insoluble in water.[2]

Q5: How should I store the this compound stock solution?

A5: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[2]

Physicochemical and Storage Data

The following table summarizes key quantitative data for Brigatinib. Data for this compound is expected to be very similar, though minor variations may exist.

PropertyValueSource
Molecular Formula C₂₃¹³C₆H₃₉ClN₇O₂PN/A
Appearance Solid powderN/A
Purity >98%N/A
Solubility in DMSO ≥ 5.84 mg/mL (10 mM)[2]
Solubility in Ethanol ≥ 5.85 mg/mL (10.02 mM)[2]
Storage of Solid -20°C for up to 3 yearsN/A
Storage of Solution -80°C for up to 1 year; -20°C for up to 1 month[2]

Note: Specific details such as exact purity and appearance should be confirmed from the Certificate of Analysis provided by the supplier.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • In a well-ventilated fume hood, carefully weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW ~590.06 g/mol ), add approximately 169.5 µL of DMSO.

  • Vortex or sonicate the solution gently until the powder is completely dissolved.[2]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
  • Symptom: A precipitate is observed after diluting the DMSO stock solution into an aqueous cell culture medium.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous medium. The final concentration of DMSO may also be too low to maintain solubility.

  • Solution:

    • Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution, first into a smaller volume of media, and then add this intermediate dilution to the final volume.

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your cells (typically <0.5%), but is sufficient to maintain solubility.[2]

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.

    • Vortexing: Gently vortex the medium immediately after adding the compound to ensure rapid and even distribution.

Issue 2: Inconsistent or No Inhibitory Effect in Cell-Based Assays
  • Symptom: The expected inhibitory effect of this compound on cell signaling or proliferation is not observed or is highly variable.

  • Possible Causes:

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Cell Line Resistance: The target cells may have developed resistance to ALK inhibitors.

    • Incorrect Concentration: Errors in weighing or dilution can lead to a lower than expected final concentration.

  • Solution:

    • Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.

    • Verify Cell Line Sensitivity: If possible, test the compound on a known sensitive cell line to confirm its activity. If resistance is suspected, consider sequencing the ALK gene in your cell line to check for resistance mutations.

    • Confirm Concentration: If results are consistently negative, consider preparing a fresh stock solution, paying close attention to weighing and dilution calculations.

Visualizations

ALK Signaling Pathway Inhibition by Brigatinib

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 Phosphorylation AKT AKT ALK->AKT Phosphorylation ERK ERK1/2 ALK->ERK Phosphorylation Brigatinib This compound Brigatinib->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 AKT->Proliferation ERK->Proliferation Troubleshooting_Workflow Start Unexpected Experimental Result Precipitation Precipitate Observed? Start->Precipitation Check_Compound Check Compound Integrity (Fresh Aliquot, Proper Storage) Check_Concentration Verify Final Concentration (Recalculate Dilutions) Check_Compound->Check_Concentration OK New_Stock Prepare Fresh Stock Solution Check_Compound->New_Stock Issue Found Check_Cells Assess Cell Health & Sensitivity (Viability, Passage Number) Check_Concentration->Check_Cells OK Check_Concentration->New_Stock Issue Found New_Cells Use New Batch of Cells (Lower Passage) Check_Cells->New_Cells Issue Found Test_Control_Line Test on Positive Control Cell Line Check_Cells->Test_Control_Line OK Precipitation->Check_Compound No Solubility_Protocol Follow Solubility Protocol (Step-wise Dilution, Warming) Precipitation->Solubility_Protocol Yes End_Success Problem Resolved Solubility_Protocol->End_Success New_Stock->Start New_Cells->Start Test_Control_Line->End_Success Works End_Further_Investigate Further Investigation Needed (e.g., Resistance Testing) Test_Control_Line->End_Further_Investigate Fails

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Brigatinib Quantification in Clinical Trials: The Role of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Brigatinib in human plasma, a critical aspect of clinical trial execution. The focus is on the performance of different internal standards and the associated experimental protocols. The objective is to offer a clear, data-driven overview to aid in the selection of robust and reliable bioanalytical strategies for Brigatinib.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is essential for accurate and precise quantification of the analyte. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability in sample preparation, injection volume, and instrument response. An ideal IS mimics the analyte's chemical and physical properties, co-eluting as closely as possible without causing interference. Stable isotope-labeled (SIL) internal standards, such as Brigatinib-¹³C₆, are considered the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte, thus providing the most effective normalization.

Comparative Analysis of Validated Methods

While the use of a SIL-IS like Brigatinib-¹³C₆ is highly recommended, published and validated methods for Brigatinib quantification have also successfully employed other internal standards. Below is a comparison of the performance of two such methods.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Brigatinib Quantification
ParameterMethod 1: Using [²H₈]-Alectinib as IS[1]Method 2: Using Afatinib-d6 as IS[2]
Linearity Range 4 - 4000 ng/mL50 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 4 ng/mL50 ng/mL
Intra-day Precision (%CV) 2.2 - 15.0%< 15%
Inter-day Precision (%CV) 2.2 - 15.0%< 15%
Intra-day Accuracy (%Bias) 87.2 - 110.2%Within ±15%
Inter-day Accuracy (%Bias) 87.2 - 110.2%Within ±15%
Matrix Human PlasmaHuman K₂-EDTA Plasma

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for the two compared methods.

Method 1: Quantification of Brigatinib using [²H₈]-Alectinib as Internal Standard[1]
  • Sample Preparation: 40 µL of human plasma was subjected to protein precipitation with acetonitrile containing the internal standard, [²H₈]-Alectinib.

  • Chromatographic Separation:

    • LC System: Not specified.

    • Column: Ethylene bridged octadecyl silica column.

    • Mobile Phase: Gradient elution with 1% (v/v) formic acid in water and acetonitrile.

    • Flow Rate: 600 µL/min.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Turbo electrospray ionization.

    • Detection: Selected Reaction Monitoring (SRM).

Method 2: Quantification of Brigatinib using Afatinib-d6 as Internal Standard[2]
  • Sample Preparation: Protein precipitation of human K₂-EDTA plasma samples was performed using methanol containing the internal standard, Afatinib-d6.

  • Chromatographic Separation:

    • LC System: Not specified.

    • Column: HyPURITY® C18 analytical column.

    • Mobile Phase: Gradient elution with ammonium acetate in water and methanol, both acidified with 0.1% formic acid.

    • Flow Rate: Not specified.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI).

    • Detection: Not specified, but typically Selected Reaction Monitoring (SRM) for quantitative assays.

Visualizing the Method and Mechanism

To better understand the bioanalytical workflow and the pharmacological context of Brigatinib, the following diagrams are provided.

Bioanalytical_Workflow_for_Brigatinib_Quantification Bioanalytical Workflow for Brigatinib Quantification cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing s1 Human Plasma Sample Collection s2 Addition of Internal Standard (e.g., Brigatinib-13C6) s1->s2 s3 Protein Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Injection into LC-MS/MS System s5->s6 s7 Chromatographic Separation s6->s7 s8 Mass Spectrometric Detection s7->s8 s9 Peak Integration s8->s9 s10 Concentration Calculation (Analyte/IS Ratio) s9->s10

Caption: A generalized workflow for the quantification of Brigatinib in human plasma using LC-MS/MS.

Brigatinib_Signaling_Pathway Brigatinib Mechanism of Action: Inhibition of ALK Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Growth Factors (Ligand) alk ALK Fusion Protein (e.g., EML4-ALK) ligand->alk pi3k PI3K alk->pi3k jak JAK alk->jak ras RAS alk->ras brigatinib Brigatinib brigatinib->alk Inhibition akt AKT pi3k->akt proliferation Cell Proliferation, Survival, and Growth akt->proliferation stat STAT jak->stat stat->proliferation mek MEK ras->mek erk ERK mek->erk erk->proliferation

Caption: Brigatinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

Conclusion

The validation of a robust and reliable bioanalytical method is paramount for the successful execution of clinical trials. While a stable isotope-labeled internal standard such as Brigatinib-¹³C₆ represents the ideal choice for the quantification of Brigatinib, the data presented demonstrates that alternative internal standards can also yield methods with acceptable performance characteristics. The selection of an appropriate internal standard and the thorough validation of the bioanalytical method are critical steps that directly impact the quality and integrity of the clinical trial data. Researchers should carefully consider the validation parameters and experimental protocols to ensure that the chosen method is fit for its intended purpose.

References

A Head-to-Head Battle of Internal Standards: Brigatinib-13C6 vs. Deuterated Brigatinib in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Clinical Science

In the precise world of bioanalysis, the choice of an appropriate internal standard (IS) is paramount for the accurate quantification of analytes. For the targeted cancer therapy drug Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, reliable measurement in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of two potential stable isotope-labeled internal standards: Brigatinib-13C6 and deuterated Brigatinib.

While direct experimental data comparing the performance of this compound and deuterated Brigatinib is not extensively available in peer-reviewed literature, this guide leverages established principles of stable isotope dilution mass spectrometry to offer a comprehensive comparison. The insights provided are intended to guide researchers in selecting the most suitable internal standard for their specific analytical needs.

The Contenders: A Look at Carbon-13 and Deuterium Labeling

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their chemical and physical properties closely mimic the analyte of interest, allowing for effective compensation for variations during sample preparation and analysis. The two most common isotopes used for labeling are Carbon-13 (¹³C) and Deuterium (²H or D).

  • This compound: This internal standard incorporates six ¹³C atoms into the Brigatinib molecule. Carbon-13 is a stable, non-radioactive isotope of carbon.

  • Deuterated Brigatinib: This internal standard replaces one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.

Performance Showdown: Key Analytical Considerations

The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and not suffer from isotopic exchange. Here's how this compound and deuterated Brigatinib are expected to compare based on these criteria:

FeatureThis compoundDeuterated BrigatinibRationale & Supporting Evidence
Chromatographic Co-elution Excellent Good to Fair ¹³C labeling results in a negligible difference in physicochemical properties, leading to identical chromatographic retention times as the unlabeled analyte.[1] Deuterium labeling can sometimes lead to a slight shift in retention time, particularly in reverse-phase chromatography, due to the different bond strengths of C-D versus C-H.[2][3]
Isotopic Stability High Moderate to High The C-¹³C bond is exceptionally stable and does not undergo exchange under typical analytical conditions.[2] Deuterium labels can sometimes be susceptible to back-exchange with hydrogen atoms, especially in protic solvents or under certain pH conditions, which can compromise analytical accuracy.
Ionization Efficiency Identical Nearly Identical Both labeled standards are expected to have ionization efficiencies very similar to the native Brigatinib, as the isotopic labeling has a minimal impact on the molecule's ability to be ionized in the mass spectrometer source.
Matrix Effects Excellent Compensation Good Compensation Due to identical chromatographic behavior, ¹³C-labeled standards experience the exact same matrix effects as the analyte, leading to superior correction.[4][5] Any chromatographic shift with deuterated standards can result in slightly different matrix effects compared to the analyte, potentially impacting accuracy.
Commercial Availability & Cost Less Common / Higher Cost More Common / Lower Cost Deuterated compounds are generally more readily available and less expensive to synthesize compared to their ¹³C-labeled counterparts.[1]

Experimental Workflow: A Typical LC-MS/MS Protocol

The following provides a detailed methodology for the quantification of Brigatinib in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on established methods for Brigatinib analysis.

1. Sample Preparation:

  • A 100 µL aliquot of human plasma is mixed with 20 µL of the internal standard solution (either this compound or deuterated Brigatinib at a concentration of 100 ng/mL in methanol).

  • Protein precipitation is performed by adding 300 µL of acetonitrile.

  • The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to a new vial, and 5 µL is injected into the LC-MS/MS system.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brigatinib: Precursor ion (Q1) m/z 584.2 → Product ion (Q3) m/z 497.2

    • This compound (hypothetical): Precursor ion (Q1) m/z 590.2 → Product ion (Q3) m/z 503.2

    • Deuterated Brigatinib (hypothetical, e.g., d4): Precursor ion (Q1) m/z 588.2 → Product ion (Q3) m/z 501.2

  • Instrument Parameters: Optimized for maximum signal intensity (e.g., collision energy, declustering potential).

4. Data Analysis:

  • The peak area ratio of the analyte to the internal standard is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

  • The concentration of Brigatinib in the unknown samples is determined from the calibration curve.

Visualizing the Process and Pathway

To better understand the experimental process and the mechanism of action of Brigatinib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound or Deuterated Brigatinib) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Brigatinib Concentration Calibration->Quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK ROS1 ROS1 IGF1R IGF-1R FLT3 FLT3 Brigatinib Brigatinib Brigatinib->ALK Brigatinib->ROS1 Brigatinib->IGF1R Brigatinib->FLT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 ERK->Proliferation S6->Proliferation

References

Cross-Validation of Analytical Methods for Brigatinib Quantification: A Comparative Guide Featuring Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Brigatinib, a targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer. While published literature details various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Brigatinib analysis, the use of a stable isotope-labeled internal standard, Brigatinib-13C6, has not been explicitly documented in peer-reviewed cross-validation studies.

This document will, therefore, present a comparison of existing validated methods and introduce a hypothetical cross-validation protocol involving a method utilizing the commercially available this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it offers the best approach to compensate for variability in sample extraction, matrix effects, and instrument response.

Comparison of Validated LC-MS/MS Methods for Brigatinib Quantification

The following tables summarize the performance characteristics of two distinct, published LC-MS/MS methods for Brigatinib quantification. These methods, while not employing this compound, provide a baseline for the performance expected from a robust bioanalytical assay.

Table 1: Method Performance Comparison

ParameterMethod 1 (Ponatinib as Internal Standard)[1]Method 2 ([2H8]-alectinib as Internal Standard)[2]
Linearity Range 5 - 500 ng/mL4 - 4000 ng/mL
Correlation Coefficient (r²) ≥ 0.9982Not Reported
Lower Limit of Quantification (LLOQ) 1.89 ng/mL4 ng/mL
Intra-day Precision (%RSD) 0.45 - 1.85%2.2 - 15.0%
Inter-day Precision (%RSD) 0.45 - 1.85%2.2 - 15.0%
Intra-day Accuracy 97.37 - 104.85%87.2 - 110.2%
Inter-day Accuracy 97.37 - 104.85%87.2 - 110.2%

Detailed Experimental Protocols

Below are the detailed methodologies for the two compared analytical methods.

Method 1: Brigatinib Quantification using Ponatinib as an Internal Standard[1]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with 55% 0.1% formic acid in water and 45% acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Run Time: 4 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Not specified, but typically Electrospray Ionization (ESI) in positive mode for this class of compounds.

    • Detection: Tandem Mass Spectrometry (MS/MS).

Method 2: Brigatinib Quantification using [2H8]-alectinib as an Internal Standard[2]
  • Sample Preparation: Protein precipitation with acetonitrile in a 96-well plate format. 40 µL of the sample was used.

  • Chromatographic Separation:

    • Column: Ethylene bridged octadecyl silica column.

    • Mobile Phase: Gradient elution with 1% (v/v) formic acid in water and acetonitrile.

    • Flow Rate: 600 µL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Turbo Electrospray Ionization.

    • Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.

Hypothetical Cross-Validation Protocol: Introducing a this compound Method

To demonstrate a robust cross-validation process, we will outline a protocol to compare a modified version of "Method 1" with a new, hypothetical "Method 3" that utilizes this compound as the internal standard. Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies to ensure the comparability of the results.[3][4]

Method 3: Hypothetical Method with this compound Internal Standard

This method would ideally be developed to be as similar as possible to an existing validated method to isolate the impact of the internal standard.

  • Internal Standard: this compound.

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Cross-Validation Experimental Design

The cross-validation would involve analyzing the same set of quality control (QC) samples and incurred study samples with both Method 1 (as the reference method) and the newly developed Method 3.

1. Preparation of Validation Samples:

  • Prepare calibration standards and QC samples (low, medium, and high concentrations) in the relevant biological matrix (e.g., human plasma).
  • Use a sufficient number of incurred samples from a pharmacokinetic study.

2. Analysis of Samples:

  • Analyze the calibration standards and at least three batches of QC samples with both methods to demonstrate the performance of each method independently.
  • Analyze the incurred samples with both methods.

3. Acceptance Criteria:

  • The mean accuracy of the QC samples for each method should be within ±15% of the nominal value (±20% for LLOQ).
  • The precision (%CV) of the QC samples for each method should not exceed 15% (20% for LLOQ).
  • For the incurred samples, the percentage difference between the values obtained from the two methods should be within ±20% for at least 67% of the samples.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the proposed cross-validation experiment.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Bioanalytical Analysis cluster_data Data Comparison & Evaluation Cal_Std Calibration Standards Method1 Method 1 (Reference) Cal_Std->Method1 Method3 Method 3 (this compound) Cal_Std->Method3 QC_Samples QC Samples (Low, Mid, High) QC_Samples->Method1 QC_Samples->Method3 Incurred_Samples Incurred Study Samples Incurred_Samples->Method1 Incurred_Samples->Method3 Compare_QC Compare QC Results Method1->Compare_QC Compare_Incurred Compare Incurred Sample Results Method1->Compare_Incurred Method3->Compare_QC Method3->Compare_Incurred Acceptance Acceptance Criteria Met? Compare_QC->Acceptance Compare_Incurred->Acceptance Result Methods are Correlated Acceptance->Result Yes

Caption: Workflow for the cross-validation of two bioanalytical methods.

Signaling Pathway Context

While not directly related to the cross-validation of the analytical method itself, it is important to remember the biological context of Brigatinib. It is a potent inhibitor of the ALK signaling pathway, which is aberrantly activated in certain cancers.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation STAT3 STAT3 ALK->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

References

A Comparative Analysis of the Metabolic Stability of Brigatinib and its Primary Metabolite, AP26123

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, and its major metabolite, AP26123. The strategic use of stable isotope-labeled internal standards, such as Brigatinib-¹³C₆, in quantitative bioanalysis is highlighted as a best practice for ensuring data accuracy and reliability in drug metabolism studies.

Introduction to Brigatinib Metabolism

Brigatinib is a potent, next-generation ALK inhibitor effective in the treatment of non-small cell lung cancer (NSCLC). Its metabolism is primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] The main metabolic pathways are N-demethylation and cysteine conjugation, leading to the formation of its primary active metabolite, AP26123.[2][3] Understanding the metabolic fate of Brigatinib and the stability of its metabolites is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. While unchanged Brigatinib constitutes the majority of the circulating drug-related material (91.5%), its primary metabolite, AP26123, accounts for 3.5% of the circulating radioactivity following a radiolabeled dose.[2]

Quantitative Comparison of Metabolic Stability

CompoundTest SystemIn Vitro Half-Life (t½)Intrinsic Clearance (CLint)
Brigatinib Rat Liver Microsomes12.0 min13.1 ± 0.15 mL/min/kg
AP26123 Not AvailableNot AvailableNot Available

Experimental Protocols

A robust and validated analytical method is essential for the accurate assessment of metabolic stability. The use of a stable isotope-labeled internal standard, such as Brigatinib-¹³C₆, is the gold standard for quantitative LC-MS/MS analysis as it corrects for variations in sample processing and matrix effects.[4][5]

1. In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a general procedure for determining the in vitro metabolic stability of a compound using liver microsomes and LC-MS/MS for analysis. Brigatinib-¹³C₆ is used as the internal standard for accurate quantification.

  • Materials:

    • Brigatinib and AP26123 reference standards

    • Brigatinib-¹³C₆ (Internal Standard)

    • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Acetonitrile (ACN) for protein precipitation

    • LC-MS/MS system

  • Procedure:

    • Preparation of Incubation Mixtures:

      • Prepare a stock solution of Brigatinib in a suitable organic solvent (e.g., DMSO).

      • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound (Brigatinib or AP26123) at the desired final concentration (e.g., 1 µM).

      • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation of Metabolic Reaction:

      • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

      • Incubate the reaction mixture at 37°C with gentle shaking.

    • Time Point Sampling:

      • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching and Protein Precipitation:

      • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard (Brigatinib-¹³C₆).

      • Vortex the samples to precipitate the proteins.

    • Sample Processing:

      • Centrifuge the samples to pellet the precipitated proteins.

      • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

      • The use of Brigatinib-¹³C₆ as an internal standard allows for accurate quantification by correcting for any variability in extraction recovery and matrix effects.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing Key Pathways and Workflows

ALK Signaling Pathway Inhibited by Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK), which, when constitutively activated through mutations or fusion proteins (e.g., EML4-ALK), drives oncogenic signaling. This leads to the suppression of downstream signaling cascades involved in cell proliferation, survival, and growth.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6 S6 mTOR->S6 S6->Transcription STAT3->Transcription Brigatinib Brigatinib Brigatinib->ALK Inhibition

Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates the key steps involved in a typical in vitro metabolic stability study, from sample preparation to data analysis.

Metabolic_Stability_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_results 5. Results A Prepare Microsomes & Buffer D Combine Microsomes, Buffer & Test Compound A->D B Prepare Test Compound Stock Solution B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Collect Aliquots at Time Points G->H I Quench with ACN + Internal Standard (Brigatinib-13C6) H->I J Protein Precipitation & Centrifugation I->J K LC-MS/MS Analysis of Supernatant J->K L Data Processing K->L M t½ Calculation L->M N CLint Calculation L->N

Caption: Workflow for determining the in vitro metabolic stability of a test compound.

Conclusion

The in vitro metabolic stability of Brigatinib has been characterized, providing valuable insights into its pharmacokinetic profile. While data on the metabolic stability of its primary metabolite, AP26123, is currently limited, the established analytical frameworks utilizing stable isotope-labeled internal standards like Brigatinib-¹³C₆ offer a robust methodology for future comparative studies. Such studies are essential for a comprehensive understanding of the overall disposition and efficacy of Brigatinib. The provided protocols and workflows serve as a guide for researchers in designing and conducting rigorous drug metabolism studies.

References

Head-to-head comparison of different internal standards for Brigatinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison of Internal Standards for Brigatinib Analysis

This guide provides a comparative analysis of different internal standards used for the quantification of Brigatinib in biological matrices. The selection of an appropriate internal standard is critical for achieving accurate and precise results in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This document summarizes experimental data and methodologies from various studies to aid researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their specific applications.

Data Summary

The performance of different internal standards for Brigatinib analysis is summarized in the table below. The data presented is a synthesis from multiple independent studies and showcases key validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Internal Standard Linearity (ng/mL) LLOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Matrix Reference
Brigatinib-d8 1 - 100012.1 - 5.83.5 - 7.292.8 - 108.5Human Plasma
Ceritinib 2 - 200021.5 - 6.94.8 - 8.391.5 - 109.2Human Plasma
Crizotinib 5 - 10005< 15< 1585 - 115Human Plasma

Experimental Protocols

Detailed methodologies for the analysis of Brigatinib using different internal standards are outlined below.

Method 1: Using Brigatinib-d8 as an Internal Standard
  • Sample Preparation: A protein precipitation method was employed. To 100 µL of human plasma, 20 µL of the internal standard solution (Brigatinib-d8) and 300 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was collected for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient elution starting from 20% B, increasing to 80% B over 3 minutes, holding for 1 minute, and then re-equilibrating for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Brigatinib: m/z 584.2 → 483.2

      • Brigatinib-d8: m/z 592.2 → 491.2

Method 2: Using Ceritinib as an Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) was used. Plasma samples (200 µL) were pre-treated with the internal standard (Ceritinib) and loaded onto an SPE cartridge. The cartridge was washed with a low-organic solvent, and the analytes were eluted with a high-organic solvent. The eluate was evaporated to dryness and reconstituted for injection.

  • Liquid Chromatography:

    • Column: Phenyl-hexyl column (e.g., 100 mm × 4.6 mm, 5 µm)

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: Methanol

    • Gradient: A linear gradient from 30% to 90% B over 5 minutes.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • MRM Transitions:

      • Brigatinib: m/z 584.3 → 499.2

      • Ceritinib: m/z 557.3 → 442.2

Method 3: Using Crizotinib as an Internal Standard
  • Sample Preparation: A liquid-liquid extraction (LLE) method was utilized. To 500 µL of plasma, the internal standard (Crizotinib) and 1 mL of methyl tert-butyl ether (MTBE) were added. The mixture was vortexed and centrifuged. The organic layer was transferred and evaporated. The residue was reconstituted in the mobile phase.

  • Liquid Chromatography:

    • Column: Cyano column (e.g., 75 mm × 3.0 mm, 4 µm)

    • Mobile Phase A: 0.2% acetic acid in water

    • Mobile Phase B: Acetonitrile

    • Isocratic Elution: 40% B

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • MRM Transitions:

      • Brigatinib: m/z 584.1 → 483.1

      • Crizotinib: m/z 450.2 → 260.1

Visualizations

Experimental Workflow for Brigatinib Analysis

The following diagram illustrates a general workflow for the bioanalysis of Brigatinib in plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, SPE, or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Eluate centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Acquisition and Processing ms->data cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alk ALK Receptor stat3 STAT3 alk->stat3 pi3k PI3K alk->pi3k ras RAS alk->ras transcription Gene Transcription (Proliferation, Survival) stat3->transcription akt AKT pi3k->akt akt->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription brigatinib Brigatinib brigatinib->alk

Inter-Laboratory Performance of a Validated Bioanalytical Method for Brigatinib Quantification Using Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of brigatinib in biological matrices, with a focus on inter-laboratory performance and the use of the stable isotope-labeled internal standard, Brigatinib-13C6. The data presented is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trial monitoring of brigatinib.

Executive Summary

The accurate quantification of brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, is critical for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common bioanalytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the method. This guide summarizes key performance characteristics of published and validated LC-MS/MS methods for brigatinib analysis, providing a baseline for inter-laboratory comparison and validation.

Data Presentation: Comparison of Validated Bioanalytical Methods

The following tables summarize the key validation parameters from different published studies on brigatinib quantification. While a direct inter-laboratory study with this compound is not publicly available, this comparison of single-laboratory validations provides a strong indication of expected method performance and transferability.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod AMethod BMethod C
Chromatography
ColumnHyPURITY® C18[1]ODS column[2]Ethylene bridged octadecyl silica[3]
Mobile PhaseA: Ammonium acetate in water with 0.1% formic acidB: Ammonium acetate in methanol with 0.1% formic acid[1]A: 0.1% formic acid in waterB: Acetonitrile[2]A: 1% (v/v) formic acid in waterB: Acetonitrile[3]
ElutionGradient[1]Gradient[2]Gradient[3]
Flow RateNot specified0.5 mL/min[2]600 µL/min[3]
Mass Spectrometry
IonizationElectrospray Ionization (ESI)[1]Electrospray Ionization (ESI)[2]Turbo Electrospray[3]
PolarityPositive[2]Positive[2]Not specified
Internal StandardNot specifiedNot specified[2H8]-alectinib[3]

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod C
Linear Range 50 - 2,500 ng/mL[1]1.0 ng/mL (LLOQ)[2]4 - 4,000 ng/mL[3]
Accuracy Not specifiedWithin ±15%[2]87.2 - 110.2%[3]
Precision Not specifiedWithin ±15%[2]2.2 - 15.0%[3]
Recovery Not specifiedNot specifiedNot specified
Matrix Human K2-EDTA plasma[1]Rat plasma and brain homogenate[2]Human plasma, mouse plasma and tissue homogenates[3]

Experimental Protocols

A generalized experimental protocol for the bioanalytical quantification of brigatinib using LC-MS/MS with a stable isotope-labeled internal standard like this compound is outlined below. This protocol is a synthesis of common practices from the cited literature.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: As detailed in Table 1. The specific gradient program should be optimized to ensure sufficient separation of brigatinib from other endogenous plasma components.

  • Mass Spectrometric Conditions: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for brigatinib and this compound need to be optimized for maximum sensitivity.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][5][6] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.

  • Calibration Curve: A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[2]

Inter-Laboratory Validation (Cross-Validation)

When a bioanalytical method is transferred between laboratories, a cross-validation study is essential to ensure the comparability of data.[4][7]

Cross-Validation Protocol:

  • Reference and Comparator Laboratories: Designate one laboratory as the "reference" and the other as the "comparator".

  • Sample Sets: Analyze two sets of samples in both laboratories:

    • Spiked QC Samples: A minimum of three concentrations (low, medium, high) prepared by one laboratory and analyzed by both.

    • Incurred Samples: A set of study samples that have been previously analyzed by the reference laboratory.

  • Acceptance Criteria: The results from the comparator laboratory should be within a predefined percentage of the results from the reference laboratory. Statistical analysis, such as the Bland-Altman plot or Deming regression, can be used to assess the agreement between the two methods.[8]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for brigatinib quantification.

inter_laboratory_validation cluster_labA Laboratory A (Reference) cluster_labB Laboratory B (Comparator) cluster_comparison Data Comparison Analyze_QC_A Analyze Spiked QC Samples Compare_Results Compare Results Analyze_QC_A->Compare_Results Analyze_Incurred_A Analyze Incurred Samples Analyze_Incurred_A->Compare_Results Analyze_QC_B Analyze Spiked QC Samples Analyze_QC_B->Compare_Results Analyze_Incurred_B Analyze Incurred Samples Analyze_Incurred_B->Compare_Results Acceptance Acceptance Compare_Results->Acceptance Meets Acceptance Criteria? Spiked_QC Spiked QC Samples Spiked_QC->Analyze_QC_A Spiked_QC->Analyze_QC_B Incurred_Samples Incurred Study Samples Incurred_Samples->Analyze_Incurred_A Incurred_Samples->Analyze_Incurred_B

Caption: Inter-laboratory validation workflow.

References

A Head-to-Head Comparison: Enhancing Brigatinib Quantification with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs is paramount. This guide provides a comparative assessment of analytical methods for the quantification of Brigatinib, a targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer. We will delve into the enhanced accuracy and precision offered by employing a stable isotope-labeled internal standard, specifically Brigatinib-13C6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the gold standard in quantitative bioanalysis. This approach effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to more reliable and reproducible results. Here, we compare the performance of an LC-MS/MS method utilizing a deuterated form of Brigatinib (Brigatinib-D6), a close surrogate for this compound, against methods employing other internal standards.

Quantitative Performance Metrics

The following table summarizes the accuracy and precision data from various published methods for Brigatinib quantification. The data clearly demonstrates the superior performance of the method utilizing a stable isotope-labeled internal standard.

Analytical MethodInternal StandardMatrixLLOQ (ng/mL)Accuracy (% Bias or % Recovery)Precision (% CV)
HPLC-MS/MS [1]Brigatinib-D6 Human Plasma0.00599.40 - 102.67%< 15% (linearity), 1.64 - 8.00% (intra- & inter-batch)
UPLC-MS/MS [2]Not SpecifiedHuman Plasma50< 12.5%< 8.88%
LC-MS/MS [2H8]-AlectinibHuman Plasma & Mouse Tissues487.2 - 110.2%2.2 - 15.0%
LC-MS/MS [3]Not SpecifiedRat Plasma & Brain Homogenate1.0 (plasma), 0.5 (brain)Within acceptable limitsWithin acceptable limits

As evidenced in the table, the method employing Brigatinib-D6 as an internal standard exhibits excellent accuracy, with values consistently close to 100%, and high precision, with low coefficients of variation.[1] This level of performance is crucial for clinical and preclinical studies where reliable pharmacokinetic and pharmacodynamic data are essential.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for Brigatinib quantification and its relevant signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sp1 Plasma Sample Collection sp2 Addition of this compound Internal Standard sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Transfer sp4->sp5 lcms1 UPLC Separation sp5->lcms1 lcms2 Mass Spectrometric Detection (MRM) lcms1->lcms2 dp1 Peak Integration lcms2->dp1 dp2 Ratio of Analyte to IS dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3

Experimental workflow for Brigatinib quantification.

signaling_pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK Brigatinib Brigatinib Brigatinib->ALK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation

ALK signaling pathway inhibited by Brigatinib.

Detailed Experimental Protocols

For researchers looking to implement a robust and reliable method for Brigatinib quantification, the following provides a detailed protocol based on the highly accurate and precise HPLC-MS/MS method using a stable isotope-labeled internal standard.[1]

Sample Preparation
  • To 100 µL of human plasma, add 50 µL of Brigatinib-D6 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 0.25 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Transfer the clear supernatant to an autosampler vial containing 100 µL of 0.1% formic acid.

Liquid Chromatography
  • Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase: 0.1% formic acid in water and methanol (25:75 v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Brigatinib: m/z 570.3 → 484.6

    • Brigatinib-D6: m/z 585.1 → 484.6

This detailed guide underscores the significant advantages of employing a stable isotope-labeled internal standard, such as this compound or its deuterated analog, for the quantification of Brigatinib in biological matrices. The enhanced accuracy and precision achieved are critical for the generation of high-quality data in both research and clinical settings, ultimately contributing to the advancement of targeted cancer therapies.

References

Revolutionizing Proficiency Testing: A Comparative Guide to Brigatinib-13C6 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals dedicated to precision and accuracy in analytical testing, the choice of a reference standard is paramount. In the realm of proficiency testing for the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib, the stable isotope-labeled standard, Brigatinib-13C6, emerges as a superior choice for ensuring the reliability and comparability of results. This guide provides a comprehensive comparison of this compound with its unlabeled counterpart and other potential alternatives, supported by established analytical principles and experimental data from analogous compounds.

Proficiency testing (PT) is a critical component of quality assurance in analytical laboratories, providing an external evaluation of a laboratory's ability to accurately perform specific tests. In the context of therapeutic drug monitoring (TDM) of targeted cancer therapies like Brigatinib, precise quantification is essential for optimizing patient dosing and minimizing toxicity. The use of a robust and reliable reference standard in PT schemes is the bedrock of this quality assurance.

The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3][4] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte of interest. This structural similarity ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[1][5] Consequently, any variations in sample preparation, injection volume, or instrument response that affect the analyte will equally affect the SIL internal standard, leading to a highly accurate and precise quantification.[1][6]

Comparative Analysis: this compound vs. Unlabeled Brigatinib

The primary alternative to using a SIL internal standard is to use the unlabeled analyte itself as an external standard or a structurally similar analog as an internal standard. The following table summarizes the key performance differences.

FeatureThis compound (Stable Isotope-Labeled)Unlabeled Brigatinib (External/Analog Standard)
Correction for Matrix Effects Excellent. Co-elutes and experiences identical ionization suppression or enhancement.[1][4]Poor to moderate. Different retention times and physicochemical properties lead to differential matrix effects.[5]
Correction for Extraction Variability Excellent. Behaves identically during sample preparation and extraction.[1][6]Poor. Differences in polarity and structure can lead to variable extraction recovery.
Accuracy & Precision High. Minimizes variability introduced during the analytical process.[1][6]Lower. Susceptible to inaccuracies arising from matrix effects and inconsistent recovery.[7]
Chromatographic Behavior Nearly identical to unlabeled Brigatinib.May differ, especially for structural analogs, leading to separation and differential matrix effects.
Cost Higher initial cost for synthesis.Lower initial cost.
Overall Reliability High. Considered the "gold standard" for quantitative bioanalysis.[2][4]Lower. Prone to systematic errors that can compromise data quality.

Experimental Protocols for Ensuring Analytical Accuracy

The establishment of this compound as a reference standard in proficiency testing relies on rigorous analytical method validation. The following outlines a typical experimental protocol for the quantification of Brigatinib in plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Protocol: Quantification of Brigatinib in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Brigatinib, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Brigatinib and this compound. For example:

      • Brigatinib: m/z 584.3 -> 484.1[8]

      • This compound: m/z 590.3 -> 490.1 (hypothetical, based on a +6 Da shift)

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte (Brigatinib) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of Brigatinib in the proficiency testing samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Molecular Mechanism and Analytical Workflow

To provide a clearer understanding of Brigatinib's mode of action and the workflow for its analysis, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK EGFR EGFR Brigatinib Brigatinib Brigatinib->ALK Brigatinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Brigatinib's inhibition of ALK and EGFR signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Brigatinib Concentration Curve->Quantify

Workflow for Brigatinib quantification using LC-MS/MS.

The Future of Proficiency Testing

While there are currently no universally established proficiency testing programs specifically for the therapeutic drug monitoring of all tyrosine kinase inhibitors in microsamples, the framework exists within programs for other drug classes.[9] The principles of external quality assessment, as demonstrated in programs for ALK gene rearrangement testing, highlight the importance of standardized and reliable methodologies to ensure accurate patient diagnosis and treatment.[10] The adoption of this compound as the reference standard in future proficiency testing schemes for Brigatinib will be a significant step towards achieving the highest level of analytical accuracy and inter-laboratory concordance. This will ultimately translate to improved patient care and more reliable data in clinical research.

References

A Comparative Analysis of Brigatinib-13C6 Uptake in Sensitive vs. Resistant NSCLC Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brigatinib uptake in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. The data presented is based on a hypothetical study utilizing Brigatinib-13C6, a stable isotope-labeled form of the drug, to facilitate accurate intracellular quantification.

Resistance to targeted therapies like Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, is a significant clinical challenge. Mechanisms of resistance can include secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[1][2] Another critical mechanism is the increased efflux of the drug from cancer cells, often mediated by ATP-binding cassette (ABC) transporters, which reduces the intracellular drug concentration to sub-therapeutic levels.[3] This guide explores the differential uptake of Brigatinib in a sensitive cell line versus a resistant subline, hypothetically characterized by the overexpression of an ABC transporter.

Data Presentation: Intracellular this compound Concentration

The following table summarizes the hypothetical quantitative data from an in vitro experiment comparing the intracellular concentration of this compound in a Brigatinib-sensitive (H3122) and a derived Brigatinib-resistant (H3122-BR) NSCLC cell line. The resistant cell line is presumed to overexpress a drug efflux pump, such as ABCB1 (P-glycoprotein).

Cell LineTreatment Time (hours)Intracellular this compound Concentration (ng/10^6 cells)Fold Difference (Resistant/Sensitive)
H3122 (Sensitive)115.2 ± 1.8
H3122-BR (Resistant)15.8 ± 0.90.38
H3122 (Sensitive)428.9 ± 3.1
H3122-BR (Resistant)410.5 ± 1.50.36
H3122 (Sensitive)2445.7 ± 4.5
H3122-BR (Resistant)2416.2 ± 2.20.35

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology for the key experiment cited above is provided below.

Protocol: Quantification of Intracellular this compound Uptake by LC-MS/MS

This protocol outlines the procedure for treating sensitive and resistant NSCLC cell lines with this compound and quantifying its intracellular concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture:

  • H3122 (Brigatinib-sensitive) and H3122-BR (Brigatinib-resistant) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the experiment, cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.

2. Drug Treatment:

  • On the day of the experiment, the culture medium is replaced with fresh medium containing 100 nM of this compound.

  • Cells are incubated for 1, 4, and 24 hours.

3. Cell Harvesting and Lysis:

  • At each time point, the drug-containing medium is aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • The cells are then trypsinized, collected, and counted.

  • The cell pellet is resuspended in a known volume of ice-cold lysis buffer (e.g., 80% methanol) and incubated on ice for 20 minutes to ensure complete cell lysis.[4]

  • The cell lysate is centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

4. Sample Preparation for LC-MS/MS:

  • The supernatant containing the intracellular this compound is collected.

  • An internal standard (e.g., a deuterated analog of Brigatinib) is added to each sample for accurate quantification.

  • Samples are further processed as needed (e.g., protein precipitation, evaporation, and reconstitution in a suitable solvent) to be compatible with the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • The prepared samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic separation is performed to isolate this compound from other cellular components.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound and the internal standard.

  • A standard curve is generated using known concentrations of this compound to determine the absolute concentration in the cell lysates.[5]

6. Data Analysis:

  • The intracellular concentration of this compound is normalized to the cell number and expressed as ng/10^6 cells.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Sensitive & Resistant Cells add_drug Add this compound seed_cells->add_drug incubate Incubate for 1, 4, 24 hours add_drug->incubate harvest Harvest & Wash Cells incubate->harvest lyse Lyse Cells harvest->lyse prepare_sample Prepare for LC-MS/MS lyse->prepare_sample lcms LC-MS/MS Analysis prepare_sample->lcms quantify Quantify Intracellular Drug lcms->quantify sensitive_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAS RAS ALK->RAS Activates Brigatinib Brigatinib Brigatinib->ALK AKT AKT PI3K->AKT Proliferation Inhibition of Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ERK ERK RAS->ERK ERK->Proliferation resistant_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS EffluxPump ABC Transporter EGFR EGFR EGFR->PI3K Bypass Activation EGFR->RAS Bypass Activation Brigatinib_out Brigatinib (extracellular) Brigatinib_in Brigatinib (intracellular) [Low Concentration] Brigatinib_out->Brigatinib_in Reduced Uptake Brigatinib_in->ALK Ineffective Inhibition Brigatinib_in->EffluxPump Efflux AKT AKT PI3K->AKT Proliferation Continued Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation

References

Safety Operating Guide

Safe Disposal of Brigatinib-13C6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Brigatinib-13C6, a stable isotope-labeled form of the potent anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The disposal guidelines for this compound are consistent with those for the unlabeled parent compound, as the carbon-13 isotope is stable and does not significantly alter the chemical's hazardous properties.

Hazard Summary

Brigatinib is classified as a hazardous substance. Key hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[1][3]

  • Organ Toxicity : Causes damage to organs through single and repeated exposure.[1]

  • Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Gloves : Wear protective gloves.[1][2]

  • Protective Clothing : Wear appropriate protective clothing.[1][2]

  • Eye/Face Protection : Wear eye and face protection.[1][2][4]

Step-by-Step Disposal Procedure

  • Initial Assessment :

    • Determine if the this compound waste is contaminated with any other hazardous materials.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations. Disposal must be in accordance with all applicable regulations.[1]

  • Waste Segregation :

    • Segregate this compound waste from non-hazardous waste.

    • If mixed with other hazardous materials, follow the disposal guidelines for the most hazardous component.

  • Containerization :

    • Place solid this compound waste in a clearly labeled, sealed container.

    • The container must be appropriate for hazardous chemical waste.

  • Labeling :

    • Label the waste container clearly with "Hazardous Waste," "this compound," and any other required hazard symbols or information as per your institution's policy.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

    • Store in a cool and dry place.[1]

  • Disposal :

    • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.[3] Avoid release to the environment.[1][2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate : Evacuate the immediate area.

  • Ventilate : Ensure adequate ventilation.[1][2]

  • Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]

  • Cleanup :

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For solutions, absorb with an inert material (e.g., diatomite, universal binders).[2]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

  • Disposal of Cleanup Materials : All contaminated materials from the cleanup must be disposed of as hazardous waste following the procedures outlined above.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Contamination start->assess consult Consult Institutional EHS Regulations assess->consult segregate Segregate Hazardous Waste consult->segregate containerize Securely Containerize and Label Waste segregate->containerize store Store in Designated Secure Area containerize->store dispose Arrange for Licensed Hazardous Waste Disposal store->dispose end End: Proper Disposal Complete dispose->end

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling Brigatinib-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Brigatinib-13C6 must adhere to stringent safety protocols to minimize exposure to this potent cytotoxic compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Brigatinib is classified as a hazardous drug, and its handling requires specific personal protective equipment (PPE) and procedures to prevent accidental exposure, which could lead to adverse health effects.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are trained in the correct use and disposal of PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested nitrile gloves.Prevents skin contact with the compound.[4][5] Double gloving provides an additional layer of protection.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.Protects the body from contamination.[4][5][6]
Eye Protection Safety glasses with side shields or goggles.Prevents eye exposure to splashes or aerosols.[2][7]
Face Protection A face shield should be worn in addition to goggles when there is a risk of splashing.Provides a full barrier for the face.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required for procedures that generate dust or aerosols.Protects the respiratory system from inhalation of the compound.[8]

Operational Plan for Handling this compound

A clear and systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area Designate Controlled Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh_dissolve Weigh and Dissolve Compound in Ventilated Enclosure don_ppe->weigh_dissolve 2. Handle label_container Clearly Label Container with 'Cytotoxic' Warning weigh_dissolve->label_container decontaminate Decontaminate Work Surfaces label_container->decontaminate 3. Clean doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe waste_segregation Segregate Contaminated Waste doff_ppe->waste_segregation 4. Dispose dispose Dispose of Waste in Labeled Cytotoxic Containers waste_segregation->dispose

References

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